N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2-methyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-19(18(21)22,12-14-8-10-16(23-2)11-9-14)13-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJVTQOKJRMSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine CAS 118024-43-4
An in-depth technical guide on N-Benzoyl-O,α-dimethyl-DL-tyrosine (CAS 118024-43-4), structured for researchers and drug development professionals.
Critical Intermediate for Chiral Resolution in Metyrosine Manufacturing
CAS: 118024-43-4 Formula: C₁₉H₂₁NO₄ Molecular Weight: 327.37 g/mol Stereochemistry: Racemic (DL-mixture)
Executive Summary
N-Benzoyl-O,α-dimethyl-DL-tyrosine is a specialized synthetic intermediate primarily utilized in the pharmaceutical manufacturing of Metyrosine (α-Methyl-L-tyrosine), a tyrosine hydroxylase inhibitor used in the management of pheochromocytoma.
Its chemical design—featuring orthogonal protection (N-benzoyl, O-methyl) and a quaternary α-carbon—serves a singular, critical purpose: Enabling Optical Resolution. The free zwitterionic form of α-methyltyrosine is difficult to resolve into pure enantiomers due to high polarity and poor solubility in organic solvents. By masking the amine and phenol functionalities, CAS 118024-43-4 transforms the substrate into a lipophilic carboxylic acid capable of forming distinct, crystallizable diastereomeric salts with chiral bases, facilitating the isolation of the pharmacologically active L-isomer.
Chemical Profile & Structural Logic
Molecular Architecture
The molecule is a derivative of tyrosine characterized by three key structural modifications that dictate its reactivity and physical properties:
| Feature | Chemical Moiety | Function in Synthesis/Resolution |
| α-Methylation | Quaternary Carbon (Cα) | Introduces the core pharmacophore of Metyrosine; restricts conformational freedom; prevents racemization during processing. |
| N-Benzoylation | Benzamide | Masks the basic amine; increases crystallinity; creates a hydrogen-bond acceptor site for chiral recognition during resolution. |
| O-Methylation | Methyl Phenyl Ether | Masks the phenolic hydroxyl; prevents oxidative degradation; enhances solubility in organic solvents (e.g., Acetone, Methanol) used in crystallization. |
Physicochemical Properties[1][2][3][4]
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in polar organic solvents (Ethanol, DMSO, DMF); sparingly soluble in water (unlike the free amino acid).
-
Acidity: The free carboxylic acid allows for salt formation with chiral resolving agents (e.g., (S)-(-)-1-Phenylethylamine, Brucine, or Cinchonidine).
Synthesis & Manufacturing Workflow
The synthesis of CAS 118024-43-4 is typically the penultimate step before chiral separation in the Metyrosine pathway. The process generally begins with 4-methoxyphenylacetone.
Synthesis Pathway (Bucherer-Bergs Route)
-
Hydantoin Formation: Reaction of 4-methoxyphenylacetone with ammonium carbonate and potassium cyanide yields the 5-substituted hydantoin.
-
Hydrolysis: Alkaline hydrolysis opens the hydantoin ring to yield O-methyl-α-methyl-DL-tyrosine .
-
Benzoylation (The Key Step): The racemic amino acid is treated with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH/DCM or Acetone) to yield N-Benzoyl-O,α-dimethyl-DL-tyrosine .
Process Flow Diagram
The following diagram illustrates the transformation from raw materials to the resolvable intermediate.
Figure 1: Synthetic pathway generating the N-Benzoyl protected intermediate.
Application: Optical Resolution Mechanism
The primary utility of CAS 118024-43-4 is its ability to undergo Classical Resolution via Diastereomeric Crystallization .
The Resolution Protocol
Because the compound is a racemic acid, it reacts with optically active bases to form diastereomeric salts. These salts possess different solubilities in specific solvents.
-
Salt Formation: CAS 118024-43-4 (DL) is dissolved in a hot solvent (e.g., Ethanol/Water). A chiral base, such as (-)-α-Phenylethylamine , is added.
-
Selective Crystallization: Upon cooling, the salt of the L-isomer (e.g., L-Acid · (-)-Base) crystallizes out preferentially due to higher lattice energy/lower solubility compared to the D-Acid · (-)-Base salt.[1]
-
Isolation: Filtration yields the enriched L-isomer salt.
-
Regeneration: The salt is treated with dilute acid (HCl) to release the purified N-Benzoyl-O,α-methyl-L-tyrosine .
-
Final Deprotection: Refluxing in concentrated HBr or HI removes both the N-benzoyl and O-methyl groups, yielding the active pharmaceutical ingredient, Metyrosine .
Mechanism of Action Diagram
Figure 2: Optical resolution workflow utilizing CAS 118024-43-4.
Analytical Specifications
For researchers validating this compound, the following analytical markers are standard.
| Method | Parameter | Expected Observation |
| HPLC | Purity | >98.0% (Area %). Impurities may include unbenzoylated O-methyl-α-methyltyrosine. |
| Chiral HPLC | Enantiomeric Ratio | 50:50 (Racemic) prior to resolution. Post-resolution target: >99% L-isomer. |
| 1H NMR | α-Methyl Group | Singlet at ~1.6–1.8 ppm (3H). Distinctive for α-substituted amino acids. |
| 1H NMR | O-Methyl Group | Singlet at ~3.7–3.8 ppm (3H).[2] |
| 1H NMR | Benzoyl Protons | Multiplets at ~7.4–7.8 ppm (5H). |
| IR Spectroscopy | Carbonyls | Strong bands at ~1650 cm⁻¹ (Amide I) and ~1710 cm⁻¹ (Carboxylic Acid). |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. Stable at room temperature, but hygroscopic nature should be checked.
-
Reactivity: Avoid strong oxidizing agents. The amide bond is stable to mild acid/base but hydrolyzes under strong conditions (which is intentional for deprotection).
References
-
Pharmaffiliates. (n.d.). N-Benzoyl-O,α-dimethyl-DL-tyrosine - CAS 118024-43-4.[3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22795661, N,O-Dibenzoyl-L-tyrosine (Related Analog). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine (Precursor Methodology). Retrieved from [Link]
- Engel, J., et al. (1980). Process for the preparation of alpha-methyl-tyrosine. US Patent 4,191,840. (Describes the general Bucherer-Bergs and hydrolysis route for Metyrosine precursors).
Sources
An In-Depth Technical Guide to the Structure and Properties of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, a modified amino acid derivative with significant applications in stereoselective synthesis. Drawing upon established principles of organic chemistry and analytical science, this document will delve into the synthesis, structural elucidation, and practical utility of this compound, offering valuable insights for professionals in pharmaceutical development and chemical research.
Introduction: The Significance of Modified Amino Acids in Pharmaceutical Chemistry
The strategic modification of amino acids is a cornerstone of modern drug discovery and development. Alterations to the fundamental structure of these biomolecules can profoundly influence their physicochemical properties, metabolic stability, and biological activity. N-Benzoyl-O,alpha-dimethyl-DL-tyrosine (CAS No. 118024-43-4) is a prime example of a rationally designed amino acid derivative.[1] Its structural modifications—N-benzoylation, O-methylation, and alpha-methylation—are not arbitrary but are introduced to serve a specific purpose, most notably in the chiral resolution of other pharmaceutically relevant compounds.[1] This guide will deconstruct the molecular architecture of this compound and elucidate the rationale behind its design and application.
Molecular Structure and Physicochemical Properties
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a racemic compound with the molecular formula C₁₉H₂₀O₄ and a molecular weight of 312.37 g/mol .[1] The core structure is derived from the amino acid tyrosine, with three key modifications:
-
N-Benzoylation: The amino group is acylated with a benzoyl group. This transformation removes the basicity of the amine and introduces a rigid, aromatic moiety that can participate in various non-covalent interactions.
-
O-Methylation: The phenolic hydroxyl group is converted to a methyl ether. This modification prevents potential side reactions associated with the acidic phenol and alters the electronic properties of the aromatic ring.
-
alpha-Methylation: A methyl group is introduced at the alpha-carbon, creating a quaternary stereocenter. This modification enhances steric bulk and can influence the conformational preferences of the molecule.
Table 1: Physicochemical Properties of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
| Property | Value | Source |
| CAS Number | 118024-43-4 | [1] |
| Molecular Formula | C₁₉H₂₀O₄ | [1] |
| Molecular Weight | 312.37 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water | Inferred |
Strategic Synthesis: A Plausible Multi-step Approach
Experimental Protocol: N-Benzoylation of O,alpha-dimethyl-DL-tyrosine
This protocol is based on the widely used Schotten-Baumann reaction for the N-acylation of amino acids.
-
Dissolution: Dissolve O,alpha-dimethyl-DL-tyrosine (1.0 eq) in an aqueous solution of a suitable base, such as 1 M sodium hydroxide or sodium bicarbonate, at 0-5 °C with stirring. The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity.
-
Acylation: Add benzoyl chloride (1.1-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The slight excess of benzoyl chloride ensures complete conversion of the starting material.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. This protonates the carboxylate, leading to the precipitation of the N-benzoylated product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Structural Elucidation: A Predictive Spectroscopic Analysis
The definitive identification and characterization of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral features based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic and aliphatic protons. Key expected signals include:
-
Aromatic protons of the benzoyl group and the tyrosine ring, likely appearing in the range of δ 7.0-8.0 ppm.
-
A singlet for the O-methyl protons at approximately δ 3.8 ppm.
-
A singlet for the alpha-methyl protons around δ 1.5-1.7 ppm.
-
The methylene protons (Cβ) adjacent to the aromatic ring would likely appear as a multiplet.
-
A broad singlet for the N-H proton of the amide, the chemical shift of which would be concentration and solvent dependent.
-
A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm).
-
-
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with expected signals for:
-
The carbonyl carbons of the amide and carboxylic acid in the range of δ 165-180 ppm.
-
Aromatic carbons between δ 110-140 ppm.
-
The O-methyl carbon around δ 55 ppm.
-
The alpha-carbon (quaternary) and the alpha-methyl carbon.
-
The beta-carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Amide) | 3200-3400 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=O (Amide I) | 1630-1680 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N (Amide) | 1200-1350 | Stretching |
| C-O (Ether) | 1000-1300 | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The electrospray ionization (ESI) mass spectrum would be expected to show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the mode of analysis. Fragmentation patterns would likely involve the loss of the carboxyl group, the benzoyl group, and cleavage of the side chain.
Application in Chiral Resolution of Metyrosine
The primary documented application of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is in the optical resolution of (±)-Metyrosine (α-methyl-L-tyrosine).[1] Metyrosine is a tyrosine hydroxylase inhibitor used in the management of pheochromocytoma. The therapeutic activity resides in the L-enantiomer, making chiral resolution a critical step in its manufacturing.
The resolution process likely involves the formation of diastereomeric salts. As N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a racemic carboxylic acid, it can be resolved into its enantiomers using a chiral amine. Subsequently, one of the enantiomers of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine can be used as a resolving agent for racemic metyrosine.
The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. Once separated, the desired enantiomer of metyrosine can be liberated by treatment with a base to neutralize the resolving agent.
Conclusion and Future Perspectives
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine represents a valuable tool in the synthesis of enantiomerically pure pharmaceuticals. Its carefully considered design allows for efficient diastereomeric salt formation, facilitating the separation of racemic mixtures. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be confidently approached through established chemical principles. Future research could focus on the crystallographic analysis of its diastereomeric salts to provide a deeper understanding of the molecular interactions governing the chiral recognition process. Furthermore, the application of this and similar resolving agents could be extended to other chiral amines of pharmaceutical interest.
References
-
Pharmaffiliates. N-Benzoyl-O,α-dimethyl-DL-tyrosine. [Link]
-
PubChem. N-Benzoyl-L-tyrosine. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
-
NIST WebBook. L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. [Link]
- Google Patents.
-
Digital Commons @ Michigan Tech. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. [Link]
-
PubChem. o-Benzyl-DL-tyrosine. [Link]
-
MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]
-
Pharmaffiliates. CAS No : 118024-43-4 | Product Name : N-Benzoyl-O,α-dimethyl-DL-tyrosine. [Link]
Sources
An In-Depth Technical Guide to the Molecular Weight Determination of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
Abstract
This technical guide provides a comprehensive overview of the methodologies for the precise determination of the molecular weight of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of modern analytical techniques. We will explore the use of high-resolution mass spectrometry—specifically Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—and the foundational technique of Elemental Analysis. Each section offers not just a protocol, but a rationale for the experimental choices, ensuring a self-validating system for accurate and reliable results.
Introduction to N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a benzoyl group attached to the nitrogen of the amino group, a methyl group on the alpha-carbon, and a methyl ether at the phenolic hydroxyl group. Understanding its precise molecular weight is a critical parameter in its synthesis, purification, and characterization, ensuring its identity and purity for research and development applications.
Based on its chemical structure, the molecular formula of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is C₁₉H₂₁NO₄. This composition dictates its theoretical molecular weight, which serves as a benchmark for experimental determination.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | - |
| Theoretical Monoisotopic Mass | 327.1471 g/mol | - |
| Theoretical Average Mass | 327.38 g/mol | - |
The accurate determination of the molecular weight of this compound is paramount for confirming its successful synthesis and for ruling out the presence of impurities or byproducts. This guide will provide the necessary technical details to achieve this with high confidence.
High-Resolution Mass Spectrometry: A Primary Tool for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal as they minimize fragmentation and predominantly produce the molecular ion.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a technique that generates gas-phase ions from a liquid solution, making it highly suitable for the analysis of polar organic molecules.[1][2] The process involves the formation of highly charged droplets that, upon solvent evaporation, yield protonated or deprotonated molecular ions.[3]
The choice of solvent and ionization mode (positive or negative) is critical for successful analysis. For N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, the presence of a carboxylic acid group and a tertiary amine makes it amenable to both positive and negative ionization. In positive ion mode, the molecule can be readily protonated at the nitrogen atom, forming the [M+H]⁺ ion. In negative ion mode, the carboxylic acid can be deprotonated to form the [M-H]⁻ ion. The choice often depends on the signal intensity and stability of the resulting ion.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine.
-
Dissolve the sample in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.[4]
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[5]
-
If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter.[4]
-
-
Instrument Setup (Example using a TOF Mass Analyzer):
-
Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest.
-
Set the ionization mode to positive ion mode.
-
Set the capillary voltage to approximately 3.5-4.5 kV.
-
Set the drying gas (typically nitrogen) flow rate and temperature to optimize desolvation (e.g., 8-10 L/min at 300-350 °C).
-
Set the mass range to scan from m/z 100 to 500.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Alternatively, for complex mixtures, inject the sample into a liquid chromatography system coupled to the mass spectrometer (LC-MS).[2]
-
Acquire the mass spectrum for a sufficient duration to obtain a stable signal and good signal-to-noise ratio.
-
The primary ion expected in the positive ion mode ESI-MS spectrum is the protonated molecule, [M+H]⁺. Given the molecular formula C₁₉H₂₁NO₄, the expected monoisotopic mass of the neutral molecule is 327.1471 Da. Therefore, the [M+H]⁺ ion should be observed at an m/z of 328.1544.
Expected Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Based on studies of similar N-benzoyl compounds, potential fragmentation pathways include:[6]
-
Loss of water (-18 Da): From the carboxylic acid group.
-
Loss of the methoxy group (-31 Da): From the O-methylated tyrosine.
-
Cleavage of the amide bond: This can lead to the formation of a benzoyl cation (m/z 105) or the remaining amino acid fragment.
A characteristic rearrangement ion at m/z 135 has been observed in the mass spectra of N-benzoyl-2-hydroxyalkylamines, which involves the transfer of a hydroxyl hydrogen.[6] While N-Benzoyl-O,alpha-dimethyl-DL-tyrosine lacks a hydroxyl group, understanding such fragmentation patterns in related molecules is crucial for interpreting any unexpected peaks.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including peptides and small organic compounds.[7][8] The analyte is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the analyte molecules.[9]
The choice of matrix is the most critical parameter in MALDI-TOF MS. The matrix must absorb the laser energy and facilitate the ionization of the analyte. For small molecules like N-Benzoyl-O,alpha-dimethyl-DL-tyrosine, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[10] The sample preparation method, such as the dried-droplet technique, is chosen for its simplicity and effectiveness.
-
Sample and Matrix Preparation:
-
Target Plate Preparation (Dried-Droplet Method):
-
Instrument Setup and Data Acquisition:
-
Calibrate the instrument using a standard peptide or small molecule calibration mixture.
-
Insert the target plate into the mass spectrometer.
-
Set the instrument to positive ion reflector mode.
-
Adjust the laser intensity to the minimum level required to obtain a good signal, to minimize fragmentation.
-
Acquire the mass spectrum by averaging multiple laser shots across the sample spot.
-
In MALDI-TOF MS, in addition to the protonated molecule [M+H]⁺ (m/z 328.15), it is common to observe adducts with sodium [M+Na]⁺ (m/z 350.14) and potassium [M+K]⁺ (m/z 366.11). The presence of these adducts can further confirm the molecular weight of the compound.
Elemental Analysis: A Foundational Confirmation
Elemental analysis, specifically CHNS/O analysis, is a combustion-based technique that provides the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[10][12] This data is used to determine the empirical formula of a compound, which can then be compared to the proposed molecular formula to confirm its identity and purity.[3][13]
The principle of elemental analysis is the complete combustion of the sample in a controlled oxygen environment.[13] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[13] The accuracy of this method is highly dependent on the purity of the sample and the precise weighing of the sample.
-
Sample Preparation:
-
Ensure the sample of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is pure and has been thoroughly dried to remove any residual solvents.
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.[14]
-
-
Instrument Setup:
-
Set up the elemental analyzer according to the manufacturer's instructions.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.
-
The instrument will automatically perform the combustion, separation, and detection of the resulting gases.
-
The theoretical elemental composition of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine (C₁₉H₂₁NO₄) is:
-
Carbon (C): 69.71%
-
Hydrogen (H): 6.47%
-
Nitrogen (N): 4.28%
-
Oxygen (O): 19.55%
The experimental results from the CHN analysis should be within ±0.4% of these theoretical values to be considered a good confirmation of the molecular formula and purity of the compound.
Conclusion: A Multi-Faceted Approach to Molecular Weight Determination
The accurate determination of the molecular weight of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a critical step in its scientific investigation. This guide has outlined a multi-faceted approach that combines the high resolution and accuracy of mass spectrometry with the foundational confirmation of elemental analysis. By employing ESI-MS and/or MALDI-TOF MS, researchers can directly observe the molecular ion and gain confidence in the compound's identity. Complementing this with CHN elemental analysis provides an orthogonal validation of the molecular formula and purity. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers to obtain reliable and reproducible results, ensuring the scientific integrity of their work.
References
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. Retrieved from [Link]
-
Protein Chemistry Lab. (n.d.). Procedure for MALDI-TOF Analysis. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Cairns, W. R. L., & Wülser, P.-A. (2016). MALDI-TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. Journal of Proteome Research, 15(4), 1276–1285. Retrieved from [Link]
-
Gundry, R. L., White, M. Y., & Murray, K. K. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in molecular biology, Chapter 10, Unit 10.23. Retrieved from [Link]
-
Bruker. (2016). MALDI-TOF/TOF mass spectrometry. Retrieved from [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]
-
Iowa State University. (2020). Thermo FlashSmart CHNS/O Elemental Analyzer. Retrieved from [Link]
-
Kwiecien, N. W., & Coon, J. J. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 52(11), 735–751. Retrieved from [Link]
-
Stanford University. (n.d.). ESI-MS. Retrieved from [Link]
-
YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. uib.no [uib.no]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pcl.tamu.edu [pcl.tamu.edu]
- 8. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 12. mt.com [mt.com]
- 13. rsc.org [rsc.org]
- 14. cif.iastate.edu [cif.iastate.edu]
Executive Summary
Metyrosine (
For drug development professionals, the identification of Metyrosine-related compounds—ranging from chiral impurities to downstream metabolites—is not merely a regulatory compliance task (USP/ICH Q3A) but a fundamental requirement for ensuring drug safety and efficacy. The presence of the D-isomer (inactive) or structurally similar analogs like
This guide provides a comprehensive framework for the structural identification, mechanistic origin, and analytical separation of these compounds, moving beyond standard monographs to explore the causality behind their formation and detection.
Mechanistic Foundation: The Target and the Inhibition
To identify "related compounds," one must first understand the parent molecule's interaction with the biological pathway. Metyrosine is a structural analog of L-tyrosine. Its methyl group at the
The Catecholamine Biosynthesis Blockade
The following diagram illustrates the precise intervention point of Metyrosine.[3][4] Note that by blocking step 1, all downstream catecholamines are depleted.[3][5]
Figure 1: Mechanism of Action.[2][3][5][6][7][8][9][10] Metyrosine competes with L-Tyrosine at the Tyrosine Hydroxylase active site, preventing the formation of L-DOPA.[1]
Profiling Related Compounds: Origins and Chemistry
In a CMC (Chemistry, Manufacturing, and Controls) context, "related compounds" generally fall into three categories: Synthetic Impurities , Degradants , and Stereoisomers .
The Critical Impurity List
The following table synthesizes data regarding common impurities found in Metyrosine API synthesis (often via the Bucherer-Bergs reaction or asymmetric Strecker synthesis).
| Compound Class | Specific Related Compound | Origin/Mechanism | Molecular Formula | Criticality |
| Stereoisomer | Chiral impurity from non-stereoselective synthesis or racemization. | High: Biologically inactive but competes for absorption/transport. | ||
| Metabolite/Analog | 3-hydroxylation of Metyrosine (in vivo) or over-oxidation (synthesis). | High: Has distinct pharmacological activity (decarboxylase inhibitor). | ||
| Synthetic Intermediate | Incomplete hydrolysis during synthesis. | Med: Lipophilic impurity; alters pharmacokinetics. | ||
| Starting Material | 4-Methoxy- | Failure to deprotect the methoxy group (if used as precursor). | Med: Potential allergenicity. | |
| Regioisomer | Impurity in starting material (m-tyrosine vs p-tyrosine). | Low: Similar retention time to parent; difficult to separate. |
Structural Logic for Identification
When identifying an unknown peak in a Metyrosine sample, apply the following logic:
-
Mass Shift +16 Da: Indicates hydroxylation (likely
-Methyldopa). -
Mass Shift +14 Da: Indicates methylation (likely methyl ester or O-methyl ether).
-
Same Mass, Different RT: Likely the D-enantiomer (requires chiral column to confirm) or the meta-isomer.
Analytical Methodologies: The "How-To"
Metyrosine is a zwitterionic amino acid, making it notoriously difficult to retain on standard C18 HPLC columns without modification. It is highly polar and water-soluble.
Separation Strategy 1: Ion-Pairing RP-HPLC
Best for: Routine purity analysis and non-chiral impurities.
-
Column: C18 (End-capped), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Sodium Pentanesulfonate (Ion Pairing Agent) in 0.1% Phosphoric Acid (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5% B over 15 mins. (Keep organic low to maintain ion-pairing solubility).
-
Mechanism: The sulfonate pairs with the amine of Metyrosine, creating a neutral complex that retains on the lipophilic C18 phase.
Separation Strategy 2: Chiral Separation (The Gold Standard)
Best for: Quantifying the D-isomer impurity.
-
Principle: Ligand Exchange Chromatography (LEC).
-
Column: Chiralpak ZWIX(+) or a specialized Copper(II)-modified silica column.
-
Mobile Phase: 2 mM Copper(II) sulfate in water/methanol (90:10).
-
Detection: UV 254 nm (Copper complex enhances UV absorption).
-
Mechanism: Metyrosine forms a diastereomeric ternary complex with the copper ion and the chiral selector on the column. The L- and D- forms have different stability constants, leading to separation.
Protocol: Identification of Unknown Impurities
Objective: Isolate and identify a related compound appearing at RRT 1.2 in a stability sample.
Experimental Workflow Diagram
Figure 2: Decision tree for identifying unknown Metyrosine-related compounds.
Step-by-Step Methodology
Step 1: LC-MS/MS Screening
-
System: Q-TOF Mass Spectrometer coupled to UHPLC.
-
Column: HILIC (Hydrophilic Interaction LC) is preferred here over Ion-Pairing to avoid contaminating the MS source with sulfonates.
-
Column: Amide or Zwitterionic HILIC phase.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (15:85).
-
-
MS Settings: ESI Positive mode. Source Temp: 350°C.
-
Data Analysis: Look for the
ion.-
Metyrosine
. -
If peak is 212.09
Hydroxylated (+16). -
If peak is 210.11
Methylated (+14).
-
Step 2: Isolation (Prep-HPLC) If the structure cannot be solved by MS alone (e.g., distinguishing meta-tyrosine from para-tyrosine), isolate the peak.
-
Scale up the HILIC method to a 21.2 mm ID column.
-
Inject 50-100 mg of crude material.
-
Collect fractions based on UV threshold.
-
Lyophilize fractions (freeze-dry) to remove water/buffer. Note: Ammonium formate is volatile, making it ideal for this step.
Step 3: NMR Structural Confirmation
-
Dissolve isolated solid in
with a drop of (acidic pH improves solubility). -
Key Signals to Observe:
- -Methyl group: Singlet around 1.5 - 1.6 ppm. (If this is split or shifted, the modification is near the chiral center).
-
Aromatic Region (6.8 - 7.2 ppm):
-
Para-substitution (Metyrosine): Two doublets (AA'BB' system).
-
Meta-substitution (Isomer): Complex multiplet pattern.
-
3,4-Dihydroxy (Methyldopa): 1,2,4-trisubstituted pattern (d, d, s).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]
-
United States Pharmacopeia (USP). Metyrosine Monograph.[11][12] (Requires Subscription). General reference for "Related Compounds" limits.
-
DrugBank Online. Metyrosine: Pharmacology and Metabolism. Retrieved from [Link]
-
ResearchGate (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters. Retrieved from [Link]
Sources
- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is Metyrosine used for? [synapse.patsnap.com]
- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9452974B2 - Stereoselective synthesis of metyrosine - Google Patents [patents.google.com]
- 8. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. drugs.com [drugs.com]
- 10. Alternative catecholamine pathways after tyrosine hydroxylase inhibition in malignant pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-甲基-L-酪氨酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine safety data sheet (SDS)
Technical Safety Guide: N-Benzoyl-O, -dimethyl-DL-tyrosine
CAS Registry Number: 118024-43-4
Role: Pharmaceutical Intermediate / Chiral Resolution Agent
Chemical Class: N-Acyl-
Executive Summary & Chemical Identity
N-Benzoyl-O,
Unlike standard amino acids, the presence of the
Physicochemical Profile (Predicted/Experimental)
| Property | Value / Description | Note |
| Molecular Formula | Confirmed based on structure.[1] | |
| Molecular Weight | 327.38 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethanol | Hydrophobic Benzoyl/Methyl groups reduce aqueous solubility.[1] |
| Chirality | Racemic (DL-mixture) | Used to resolve enantiomers of downstream APIs.[1] |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Slightly higher than Tyr due to |
Hazard Identification & Risk Assessment (GHS)
Note: As a specialized intermediate, specific toxicological data (LD50) is limited.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of the parent compound (Metyrosine) and functional group properties.
Predictive Toxicology (Read-Across Methodology)[1]
-
Primary Bioactive Metabolite: Potential hydrolysis in vivo could yield
-methyltyrosine (Metyrosine).[1] Metyrosine is a potent inhibitor of catecholamine synthesis. -
Acute Toxicity: Predicted Category 4 (Oral) .[1]
-
Skin/Eye Irritation: Predicted Category 2 (Irritant) due to carboxylic acid functionality and potential for dust generation.
GHS Label Elements (Proposed)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Precautionary default).[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Structural Alerts
Operational Handling Protocols
This section details the causal logic behind handling choices, moving beyond simple "wear gloves" instructions to an OEB (Occupational Exposure Band) based approach.
Containment Strategy
Default Assignment: OEB 3 (10–100
-
Engineering Controls:
-
Handle all powders within a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.
-
Reasoning: The solid state poses a dust inhalation risk. If the compound hydrolyzes in the lung mucosa, it could locally inhibit enzymes or cause irritation.
-
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Requirement | Technical Justification |
| Respiratory | N95 (minimum) or P100/PAPR | Prevention of particulate inhalation is critical for |
| Dermal | Double Nitrile Gloves (0.11 mm min) | Lipophilic nature (Benzoyl group) increases potential for dermal absorption.[1] |
| Ocular | Safety Goggles (ANSI Z87.1) | Prevent acidic irritation of corneal tissue.[1] |
Solubilization & Stock Preparation
Protocol:
-
Weigh compound in a containment hood.
-
Dissolve in DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution.
-
Why DMSO? Water solubility is poor. DMSO ensures complete solvation for accurate dosing.
-
-
Sonicate for 5–10 minutes if turbidity persists.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent amide bond hydrolysis.
Metabolic Pathway & Stability Visualization
The following diagram illustrates the theoretical metabolic fate and stability of the compound, highlighting why it is considered "metabolically robust" compared to native Tyrosine.
Caption: Predicted metabolic stability showing resistance to rapid degradation due to steric hindrance at the
Emergency Response Protocols
These protocols are self-validating systems: the action taken immediately mitigates the specific chemical property causing harm.[1]
Spill Management (Solid State)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves and P100 respiratory protection.
-
Contain: Do NOT dry sweep. Dry sweeping aerosolizes the powder.
-
Neutralize/Clean:
First Aid Measures
-
Eye Contact: Flush with water for 15 minutes.[10] Mechanism: Dilution of the carboxylic acid moiety.
-
Skin Contact: Wash with soap and water. Mechanism: Surfactants are required to remove the lipophilic benzoyl-derivative; water alone is insufficient.[1]
-
Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control. Mechanism: Prevent aspiration of the irritant into lungs.
References
-
Pharmaffiliates. (n.d.). N-Benzoyl-O,α-dimethyl-DL-tyrosine - CAS 118024-43-4 Product Data. Retrieved from [Link]
-
PubChem. (2025).[2][8][9] N-Benzoyl-L-tyrosine (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link][1][8]
-
European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. o-Benzyl-DL-tyrosine | C16H17NO3 | CID 86047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester [webbook.nist.gov]
- 4. N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-Benzoyl-DL-tyrosil-N',N'-dipropylamide | 57227-09-5 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. N-Benzoyl-L-tyrosine | C16H15NO4 | CID 151021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Core Differences Between Metyrosine and its N-Benzoyl Derivative
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the fundamental differences between Metyrosine, a critical agent in managing catecholamine excess, and its N-Benzoyl derivative. We will dissect their molecular structures, explore the profound impact of N-benzoylation on the mechanism of action, and detail the distinct synthetic and analytical methodologies required for each compound.
Introduction: From Bioactive Scaffold to Derivatized Analog
Metyrosine, chemically known as α-methyl-L-tyrosine, is a well-established small molecule drug that serves as a cornerstone in the management of pheochromocytoma, a rare neuroendocrine tumor.[1][2] Its therapeutic efficacy stems from its ability to act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[3][4]
In drug discovery and development, the chemical modification of a known bioactive scaffold is a fundamental strategy to modulate properties such as potency, selectivity, stability, and pharmacokinetics. One of the most common modifications is N-acylation, such as the introduction of a benzoyl group to a primary or secondary amine. This guide will explore the structural, mechanistic, and practical consequences of applying such a modification to the Metyrosine scaffold, creating its N-Benzoyl derivative. We will contrast the established clinical agent with its derivatized form to illustrate the critical impact of this chemical alteration.
Part 1: Metyrosine – The Pharmacologically Active Parent Compound
Molecular Profile and Physicochemical Properties
Metyrosine is a non-proteinogenic α-amino acid, specifically the L-isomer of α-methyl-tyrosine.[5] The presence of the α-methyl group distinguishes it from the natural amino acid L-tyrosine. This seemingly minor addition is crucial for its function as an enzyme inhibitor rather than a substrate.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | [6] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5] |
| Molecular Weight | 195.22 g/mol | [7] |
| Melting Point | 310-315 °C (decomposes) | [7] |
| pKa | 2.7 and 10.1 | [8] |
| Solubility | Very slightly soluble in water; practically insoluble in alcohol. | [8] |
The molecule possesses two key functional groups that dictate its behavior in a biological system: a primary amine (NH₂) and a carboxylic acid (COOH), making it zwitterionic at physiological pH. Its polarity and structural similarity to L-tyrosine are central to its mechanism of action.
Mechanism of Action: Rate-Limiting Inhibition of Catecholamine Synthesis
The primary therapeutic value of Metyrosine lies in its potent and competitive inhibition of tyrosine hydroxylase (EC 1.14.16.2).[5][9] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of all endogenous catecholamines: the conversion of L-tyrosine to dihydroxyphenylalanine (DOPA).[10][11] By blocking this initial step, Metyrosine effectively reduces the overall production of dopamine, norepinephrine, and epinephrine.[12] This leads to a dose-dependent decrease in catecholamine levels, typically measured by a 35% to 80% reduction in the urinary excretion of catecholamines and their metabolites.[11]
Pharmacokinetics and Clinical Application
Metyrosine is administered orally and is well absorbed from the gastrointestinal tract.[8][13] It is primarily used to manage symptoms in patients with pheochromocytoma, such as hypertensive crises, headaches, and tachycardia, especially for preoperative preparation or in cases where surgery is contraindicated.[8][14]
| Pharmacokinetic Parameter | Description | Source |
| Absorption | Well absorbed orally; peak plasma concentrations within 1-3 hours. | [8] |
| Distribution | Appears to cross the blood-brain barrier. | [12] |
| Metabolism | Minimal biotransformation (<1% recovered as metabolites). | [8][13] |
| Excretion | 53-88% of the dose is excreted unchanged in the urine within 24 hours. | [8][13] |
| Half-life | Approximately 3.4–7.2 hours. | [13] |
The high percentage of unchanged drug excreted renally underscores its nature as a polar molecule that does not undergo extensive phase I or phase II metabolism.
Part 2: N-Benzoyl Metyrosine – A Structural and Functional Divergence
The introduction of a benzoyl group to the primary amine of Metyrosine fundamentally alters its structure and, consequently, its predicted biological activity. This section explores the hypothetical properties of N-Benzoyl-α-methyl-L-tyrosine.
Structural and Physicochemical Transformation
N-benzoylation converts the primary amine of Metyrosine into a secondary amide. This single modification has profound implications for the molecule's physicochemical properties.
Key Structural Changes:
-
Loss of Basicity: The primary amine (pKa ~10.1) is basic and exists predominantly in its protonated, cationic form (-NH₃⁺) at physiological pH. The resulting amide is neutral and non-basic.
-
Increased Lipophilicity: The addition of the aromatic benzoyl group significantly increases the molecule's hydrophobicity, which would be reflected in a higher LogP value.
-
Steric Hindrance: The bulky benzoyl group introduces significant steric hindrance around the α-carbon.
-
Hydrogen Bonding: The N-H of the amide can still act as a hydrogen bond donor, but the loss of two hydrogens from the original amine reduces its overall hydrogen bonding capacity as a donor.
Projected Impact on Mechanism of Action and Pharmacokinetics
The structural changes are predicted to have a dramatic and likely detrimental effect on Metyrosine's established mechanism of action.
-
Loss of Tyrosine Hydroxylase Inhibition: The cationic primary amine of Metyrosine is critical for its ability to mimic the natural substrate (L-tyrosine) and bind to the active site of tyrosine hydroxylase. The conversion to a neutral, bulky amide would likely disrupt or completely abolish this key interaction, rendering the molecule inactive as a competitive inhibitor. The active site of an enzyme is a precisely-tuned environment; such a drastic change in charge and size at a key recognition point is rarely tolerated.
The pharmacokinetic profile would also be fundamentally altered.
| Parameter | Metyrosine | Predicted N-Benzoyl Metyrosine | Rationale |
| Solubility | Low aqueous solubility | Very low aqueous solubility | Increased lipophilicity from the benzoyl group. |
| Absorption | Good oral absorption | Potentially altered; may increase due to lipophilicity but could be limited by poor solubility. | Balance between lipophilicity and dissolution rate. |
| Metabolism | Minimal | Likely undergoes significant metabolism (e.g., hydrolysis, hydroxylation). | The amide bond can be a substrate for amidases, and the new aromatic ring provides a site for CYP450 oxidation. |
| Excretion | Primarily renal (unchanged) | Primarily biliary/fecal after metabolism. | Increased molecular weight and lipophilicity favor metabolic clearance over renal excretion. |
| CNS Penetration | Crosses BBB | Potentially increased | Neutral charge and higher lipophilicity facilitate passive diffusion across the blood-brain barrier. |
Part 3: Synthesis and Analysis – A Methodological Contrast
The distinct chemical natures of Metyrosine and its N-Benzoyl derivative necessitate entirely different approaches for their synthesis and subsequent analysis.
Synthetic Protocols
The synthesis of enantiomerically pure Metyrosine is a non-trivial process, often involving stereoselective methods to install the chiral quaternary center. The following is a conceptual protocol based on published methods.[15]
Objective: To synthesize (S)-α-methyl-L-tyrosine from a protected tyrosine precursor.
Causality: This multi-step process is designed to build the chiral center with high diastereomeric and enantiomeric purity, which is essential as only the L-isomer is pharmacologically active.[8] Each step uses specific reagents to control the stereochemistry and protect/deprotect functional groups in the correct sequence.
Step-by-Step Methodology:
-
Protection: Start with a commercially available L-tyrosine derivative where the amine and carboxylic acid are protected (e.g., as a benzhydryl amine and methyl ester, respectively). The phenolic hydroxyl is also typically protected (e.g., as a methyl ether).
-
α-Methylation: Treat the protected tyrosine with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form an enolate. This is followed by quenching with an electrophilic methyl source like methyl iodide. This step creates the crucial α-methyl group. The diastereomeric ratio of the product must be assessed at this stage.
-
Purification: The resulting diastereomers are separated using column chromatography.
-
Deprotection (Amine and Acid): The protecting groups on the amine and carboxylic acid are removed. For instance, a benzhydryl group can be removed via hydrogenolysis (H₂ gas with a Palladium catalyst).[15]
-
Deprotection (Phenolic Hydroxyl): The ether protecting the phenolic hydroxyl group is cleaved. A common reagent for cleaving methyl ethers is boron tribromide (BBr₃).
-
Final Purification: The final Metyrosine product is purified by recrystallization or ion-exchange chromatography to yield the pure L-isomer.
This protocol describes a standard method for acylating an amino group, known as the Schotten-Baumann reaction, adapted for Metyrosine.
Objective: To selectively add a benzoyl group to the primary amine of Metyrosine.
Causality: The reaction is performed under basic conditions to deprotonate the amine, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride. The biphasic system (or aqueous base) helps to neutralize the HCl byproduct and drive the reaction to completion. This protocol is a self-validating system as the reaction progress can be easily monitored by TLC or LC-MS, and the product's identity confirmed by standard spectroscopic methods.
Step-by-Step Methodology:
-
Dissolution: Dissolve Metyrosine (1 equivalent) in an aqueous solution of a base, such as 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), with cooling in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add benzoyl chloride (1.1 equivalents) and additional aqueous base solution to maintain a basic pH (pH 8-10).
-
Reaction: Continue stirring at 0-5 °C for 1-2 hours. The reaction is typically complete when the smell of benzoyl chloride has disappeared.
-
Workup (Acidification): Once the reaction is complete, carefully acidify the mixture with cold 1 M Hydrochloric Acid (HCl) to a pH of ~2. This will protonate the carboxylic acid and cause the N-benzoyl derivative, which is much less water-soluble than Metyrosine, to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzoyl Metyrosine.
Analytical Protocols
Objective: To quantify Metyrosine in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography (HPLC) with derivatization.[16]
Causality: Metyrosine is a polar compound with poor retention on standard reversed-phase (C18) columns and lacks a strong chromophore for sensitive UV detection. Therefore, derivatization is employed to (a) increase its hydrophobicity for better retention and separation and (b) introduce a chromophore or fluorophore for highly sensitive detection.
Step-by-Step Methodology:
-
Sample Preparation: Precipitate proteins from the plasma sample using an agent like perchloric acid or acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Derivatization:
-
Convert Metyrosine to its methyl ester by reacting the sample with methanolic HCl.
-
React the resulting methyl ester with a chiral derivatizing agent that contains a strong chromophore, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT), to form diastereomeric thioureas.[16]
-
-
HPLC Conditions:
-
Column: C18 (Octadecylsilane) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 35:65 v/v) containing a buffer/ion-pairing agent like 0.1% triethylamine, adjusted to an acidic pH.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the derivative absorbs strongly (e.g., 250 nm).[16]
-
Quantification: Use a calibration curve prepared with standards that have undergone the same extraction and derivatization process.
-
Objective: To quantify the hypothetical N-Benzoyl Metyrosine using Reversed-Phase HPLC (RP-HPLC).
Causality: Unlike Metyrosine, the N-Benzoyl derivative is significantly more nonpolar and contains a strong benzoyl chromophore. This allows for direct analysis on a reversed-phase column without the need for derivatization, simplifying the workflow.
Step-by-Step Methodology:
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from the biological matrix. For LLE, acidify the sample and extract with a water-immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
HPLC Conditions:
-
Column: C18 (Octadecylsilane) column.
-
Mobile Phase: Gradient elution. Start with a higher percentage of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and ramp up to a high percentage of organic solvent (e.g., acetonitrile or methanol). For example, a 20-minute gradient from 30% to 90% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of the benzoyl group (approx. 230-254 nm).
-
Quantification: Use a calibration curve prepared with a pure standard of N-Benzoyl Metyrosine.
-
Conclusion
The distinction between Metyrosine and its N-Benzoyl derivative is a clear illustration of structure-activity relationships in medicinal chemistry.
-
Metyrosine is a polar amino acid analog, specifically designed to mimic L-tyrosine and inhibit a critical enzymatic step. Its therapeutic utility is entirely dependent on the presence of its free primary amine and its overall physicochemical similarity to the natural substrate.
-
N-Benzoyl Metyrosine , in stark contrast, is a significantly more lipophilic and sterically hindered molecule. The conversion of the essential primary amine to a neutral amide group is predicted to abolish its inhibitory activity on tyrosine hydroxylase. While this modification negates its intended therapeutic purpose, it transforms the molecule into a compound with a completely different pharmacokinetic profile and potential for new, unrelated biological activities or use as a synthetic intermediate.
For the drug development professional, this comparative analysis underscores a critical principle: even a single, well-understood chemical modification can fundamentally pivot a molecule's identity from a targeted therapeutic agent to an inactive analog, demanding entirely different strategies for its synthesis, handling, and analysis.
References
- Metyrosine | Tyrosine Hydroxylase Enzyme Inhibitor - MedchemExpress.com. (n.d.). MedChemExpress.
- METYROSINE - Inxight Drugs. (n.d.).
- Metyrosine: Package Insert / Prescribing Information - Drugs.com. (2025, June 5). Drugs.com.
- Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- metyroSINE Monograph for Professionals - Drugs.com. (2024, March 10). Drugs.com.
- metyroSINE: Uses, Side Effects & Dosage - Healio. (2025, July 1). Healio.
- Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target - Patsnap Synapse. (2023, November 8).
- Demser - Drug Summary. (n.d.). Prescribers' Digital Reference.
- Clinical Profile of Metyrosine 250mg Capsule - GlobalRx. (n.d.). GlobalRx.
- Metyrosine | C10H13NO3 | CID 441350 - PubChem. (n.d.).
- What is the mechanism of Metyrosine? - Patsnap Synapse. (2024, July 17).
- Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass.
- Definition of metyrosine - NCI Drug Dictionary - National Cancer Institute. (n.d.).
- Hefnawy, M. M., & Stewart, J. T. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate.
- US Patent for Stereoselective synthesis of metyrosine Patent (Patent # 9,452,974 B2). (2016).
- Metyrosine. (n.d.). DrugFuture.
Sources
- 1. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Metyrosine [drugfuture.com]
- 8. metyroSINE: Uses, Side Effects & Dosage | Healio [healio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. METYROSINE [drugs.ncats.io]
- 11. drugs.com [drugs.com]
- 12. pdr.net [pdr.net]
- 13. MetyroSINE Monograph for Professionals - Drugs.com [drugs.com]
- 14. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. US9452974B2 - Stereoselective synthesis of metyrosine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Protocol for analyzing N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
Comprehensive Analytical Characterization of N-Benzoyl-O, -dimethyl-DL-tyrosine
Introduction & Molecule Profile[1]
N-Benzoyl-O,
This protocol addresses the unique analytical challenges posed by this molecule:
-
Steric Hindrance: The
-methyl group creates a quaternary center that challenges standard chiral recognition mechanisms. -
Hydrophobicity: The N-benzoyl and O-methyl caps require modified Reverse Phase (RP) conditions compared to native amino acids.
-
Optical Isomerism: As a DL-racemate, baseline separation of enantiomers is critical for process control.
Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Impact on Analysis |
| Formula | MW ~327.37 g/mol | |
| Solubility | Low in water; High in MeOH, ACN, DMSO | Dissolve samples in MeOH/Water (80:20). |
| Acid/Base | Weak acid (Free -COOH); No basic amine | Retention is pH-dependent; requires acidic mobile phase. |
| Chromophore | Strong UV Absorbance (Benzoyl + Phenol) | Excellent detection at 254 nm. |
Analytical Workflow Overview
The following diagram outlines the logical progression from crude sample receipt to final certification.
Figure 1: Sequential workflow for the full characterization of N-Benzoyl-O,
Protocol A: Chemical Purity by RP-HPLC
Objective: To quantify the chemical purity (Area %) and identify synthetic byproducts (e.g., unreacted O-methyl tyrosine or benzoic acid).
Rationale: Standard C18 chemistry is sufficient for the separation of the main peak from impurities. However, the free carboxylic acid requires pH suppression (pH < 3.0) to prevent peak tailing. The N-benzoyl group provides strong UV absorption, allowing sensitive detection at 254 nm.
Method Parameters
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water ( |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (Primary), 214 nm (Secondary) |
| Injection Vol | 5-10 µL |
Preparation: Dissolve 10 mg of sample in 10 mL of Methanol:Water (80:20). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
System Suitability Criteria:
-
Tailing Factor:
(Critical due to -COOH interaction). -
Theoretical Plates:
. -
RSD (n=5):
for the main peak area.
Protocol B: Chiral Resolution (Enantiomeric Ratio)
Objective: To separate the D- and L-enantiomers of the racemic mixture.
Scientific Challenge:
Separating
Chiral Recognition Mechanism
The separation relies on hydrogen bonding between the amide (N-Benzoyl) and the carbamate residues on the CSP, combined with the steric discrimination of the
Figure 2: Mechanistic interactions driving the chiral separation on polysaccharide columns.
Method Parameters (Normal Phase)
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |
| Additive | 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid.[1] Without TFA, the peaks will not resolve. |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm |
Expected Results:
-
Resolution (
): Expect . -
Elution Order: Must be determined empirically using a pure standard (e.g., L-isomer) if available. Typically, the L-isomer elutes first on AD-H columns for N-blocked amino acids, but this is not a universal rule.
Protocol C: Structural Confirmation
Mass Spectrometry (LC-MS)[5]
-
Mode: Electrospray Ionization (ESI), Negative Mode.
-
Rationale: The free carboxylic acid deprotonates easily.
-
Target Ion:
. -
Calculation:
-
Formula:
-
Monoisotopic Mass: 327.15
-
Observed m/z: 326.14
-
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
Key Diagnostic Signals:
-
-Methyl Group: A sharp singlet (3H) in the upfield region (
1.4 - 1.7 ppm). This confirms the quaternary substitution (absence of -proton coupling). -
O-Methyl Group: A sharp singlet (3H) at
~3.7 - 3.8 ppm. -
Amide Proton (NH): A singlet downfield (
8.0 - 9.0 ppm), confirming N-benzoylation. -
Aromatic Region:
-
Benzoyl group: Multiplets at
7.4 - 7.9 ppm (5H). -
Tyrosine ring: Two doublets (AA'BB' system) if para-substituted.
-
References
-
Hefnawy, M. M., & Stewart, J. T. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate.[2] Journal of Liquid Chromatography & Related Technologies. Link
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of O-Methyl-D-tyrosine (Application Note). BenchChem / Sigma Technical Library. Link
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link
-
PubChem. N-Benzoyl-L-tyrosine (Compound Summary). National Library of Medicine. Link
-
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[3] (Foundational text on chiral recognition mechanisms for amino acid derivatives).
Application Note: Troglitazone (CAS 118024-43-4) as a Benchmark Reference Standard
Introduction: The "Canary in the Coal Mine"
Troglitazone (CAS 118024-43-4) holds a unique position in pharmaceutical history. Originally the first thiazolidinedione (TZD) approved for Type 2 diabetes, it was withdrawn from the market in 2000 due to idiosyncratic drug-induced liver injury (IDILI). Today, it serves a critical new purpose: it is the industry-standard positive control for predictive toxicology.
In modern drug development, Troglitazone is not screened as a candidate, but as a calibrator for failure . It is used to validate assay sensitivity in two critical domains:
-
Mitochondrial Dysfunction: Validating the "Glu/Gal" metabolic switch assay.[1]
-
Cholestasis (BSEP Inhibition): Benchmarking transporter interference potential.
This application note details the protocols required to use Troglitazone as a reference standard to detect hepatotoxic liabilities in novel chemical entities (NCEs).
Physicochemical Specifications & Handling
Troglitazone is light-sensitive and requires specific handling to maintain potency as a reference standard.
| Parameter | Specification |
| CAS Number | 118024-43-4 |
| IUPAC Name | 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| Molecular Weight | 441.54 g/mol |
| Solubility (DMSO) | ~20–25 mg/mL (Stock usually prepared at 10–50 mM) |
| Solubility (Ethanol) | ~5 mg/mL |
| Solubility (Aqueous) | Insoluble (Requires carrier solvent for cell culture) |
| Storage | -20°C, desiccated, protected from light.[2][3][4][5] |
| Stability | DMSO stock stable for 6 months at -20°C. Avoid freeze-thaw cycles. |
Mechanism of Action & Toxicity
Understanding why Troglitazone is used as a control is prerequisite to interpreting assay data. Its toxicity profile is dual-pronged:
-
Mitochondrial Permeability Transition (MPT): Troglitazone induces the opening of the MPT pore, collapsing the mitochondrial membrane potential (
) and depleting ATP. -
BSEP Inhibition: It (and its sulfate metabolite) competitively inhibits the Bile Salt Export Pump (BSEP/ABCB11), leading to the accumulation of toxic bile acids within hepatocytes.
Visualization: The Dual-Hit Toxicity Pathway
Figure 1: The dual mechanism of Troglitazone-induced hepatotoxicity. Note the critical role of the sulfate metabolite in BSEP inhibition.[6]
Protocol A: Mitochondrial Toxicity Screening (Glu/Gal Assay)[1]
This assay exploits the Crabtree Effect .[1][7] Tumor-derived cells (like HepG2) in high-glucose media rely on glycolysis (Warburg effect) and are resistant to mitochondrial toxins. By forcing cells to grow in Galactose , they must rely on oxidative phosphorylation (OXPHOS) to generate ATP.[1]
Troglitazone is the positive control for this metabolic switch.
Materials
-
Cell Line: HepG2 or HepaRG.
-
Glucose Media: DMEM (High Glucose, 25 mM) + 10% FBS.
-
Galactose Media: DMEM (No Glucose) + 10 mM Galactose + 1 mM Sodium Pyruvate + 10% FBS.
-
Readout: CellTiter-Glo® (ATP luminescence) or MTT.
Experimental Workflow
-
Seeding: Seed HepG2 cells at 15,000 cells/well in 96-well plates. Allow attachment for 24 hours in standard Glucose media.
-
Media Switch:
-
Wash Plate A with PBS and replace with Glucose Media .
-
Wash Plate B with PBS and replace with Galactose Media .
-
-
Equilibration: Incubate for 2-4 hours to allow metabolic adaptation.
-
Dosing:
-
Prepare Troglitazone serial dilutions in DMSO (Final DMSO < 0.5%).
-
Dose range: 0.1 µM to 100 µM .
-
Include Vehicle Control (DMSO only).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Measure ATP levels (luminescence).
Data Analysis & Acceptance Criteria
Calculate the IC50 for both conditions. A "Mitochondrial Toxicant" is defined by the magnitude of the shift.
-
Troglitazone Reference Values:
-
Glucose IC50: > 100 µM (Often non-toxic in glycolysis).
-
Galactose IC50: ~ 25–40 µM.
-
Acceptance: The assay is valid if Troglitazone shows an MI > 3.0 .
-
Protocol B: BSEP Inhibition (Vesicular Transport)
Inhibition of the Bile Salt Export Pump is a leading cause of DILI. Troglitazone is used to benchmark the potency of NCEs against this transporter.
Materials
-
Membranes: Inverted membrane vesicles overexpressing human BSEP (ABCB11).
-
Substrate: [3H]-Taurocholic Acid (TCA).[8]
-
Reference Inhibitor: Troglitazone (CAS 118024-43-4).
Experimental Workflow
-
Preparation: Thaw vesicles and dilute in Transport Buffer (10 mM Tris-HCl, 250 mM Sucrose, 10 mM MgCl2, pH 7.4).
-
Plate Setup:
-
ATP-dependent wells: Buffer + 4 mM ATP.
-
AMP-dependent wells (Background): Buffer + 4 mM AMP.
-
-
Dosing: Add Troglitazone (Range: 0.1 µM – 50 µM) to reaction mix.
-
Start Reaction: Add [3H]-TCA (2 µM final concentration).
-
Incubation: 5 minutes at 37°C.
-
Stop Reaction: Rapid filtration through glass fiber filters using ice-cold washing buffer.
-
Quantification: Liquid Scintillation Counting.
Acceptance Criteria
-
Net Transport: (CPM in ATP wells) - (CPM in AMP wells).
-
Troglitazone IC50: The assay is valid if the IC50 falls between 2.0 µM and 5.0 µM (Literature consensus ~3.9 µM).
-
Note: If using Troglitazone Sulfate (metabolite) as a reference, the IC50 should be significantly lower (~0.4 µM).
Protocol C: PPARγ Reporter Assay (Potency)
While toxicity is the primary use, Troglitazone remains a reference agonist for PPARγ activation.
Workflow Summary
-
Transfection: HEK293 cells co-transfected with a PPARγ expression vector and a PPRE-Luciferase reporter.
-
Treatment: Treat cells with Troglitazone (1 nM – 10 µM) for 24 hours.
-
Readout: Measure Luciferase activity.
-
Reference Value: Human PPARγ EC50 should be ~550 nM .
Experimental Logic Visualization
The following diagram illustrates the decision tree for validating a new assay using Troglitazone.
Figure 2: Validation logic flow for qualifying Troglitazone as a reference standard in toxicity assays.
References
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550.
-
Funk, C., et al. (2001). "Cholestatic potential of troglitazone as a possible factor contributing to troglitazone-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat."[3][9] Molecular Pharmacology, 59(3), 627–635.[3]
-
Tirmenstein, M. A., et al. (2002). "Effects of troglitazone on HepG2 viability and mitochondrial function." Toxicological Sciences, 69(1), 131–138.[3]
-
FDA Drug Safety Communication. "Rezulin (Troglitazone) Withdrawal Market History." U.S. Food and Drug Administration.
-
Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences, 97(2), 539–547.
Sources
- 1. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Troglitazone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troglitazone [sigmaaldrich.com]
- 6. Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Organic Impurities in Metyrosine Active Pharmaceutical Ingredient (API) according to the USP Monograph and a Modernized HPLC Approach
Abstract
This comprehensive application note provides a detailed protocol for the determination of organic impurities in Metyrosine as specified in the United States Pharmacopeia (USP).[1][2] It further presents a modernized, stability-indicating High-Performance Liquid Chromatography (HPLC) method as a superior alternative to the current Thin-Layer Chromatography (TLC) procedure. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analysis of Metyrosine. The rationale behind the proposed HPLC method, including its advantages in specificity, sensitivity, and quantification, is discussed in the context of the USP's monograph modernization initiatives.[3]
Introduction: The Importance of Metyrosine Impurity Profiling
Metyrosine is an inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the rate-limiting step in catecholamine biosynthesis.[4][5] It is used clinically in the management of patients with pheochromocytoma.[6] The purity of the Metyrosine active pharmaceutical ingredient (API) is critical to its safety and efficacy. Organic impurities can arise from the manufacturing process, degradation of the drug substance, or improper storage.[7] Therefore, robust analytical methods are essential for the identification and quantification of these impurities to ensure that they are controlled within acceptable limits.
The current USP monograph for Metyrosine utilizes a Thin-Layer Chromatography (TLC) method for assessing "Chromatographic Purity".[1][2] While TLC is a simple and cost-effective technique, it often lacks the resolution, sensitivity, and quantitative accuracy of modern chromatographic methods like HPLC. The USP has an ongoing initiative to modernize monographs by replacing older, less specific methods with more advanced, stability-indicating techniques.[3] A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.
This application note will first detail the official USP TLC method and then propose a scientifically sound, stability-indicating HPLC method for the determination of Metyrosine organic impurities, providing a comprehensive guide for modern quality control laboratories.
Current USP Method: Thin-Layer Chromatography
The existing USP method for chromatographic purity of Metyrosine relies on TLC. This method is primarily a limit test, providing a semi-quantitative estimation of impurities by comparing the intensity of impurity spots in the sample to those of diluted standards.
Principle
The principle of this method is the separation of Metyrosine from its potential organic impurities on a silica gel TLC plate using a specific solvent system as the mobile phase. After development, the separated spots are visualized, and the impurities in the test sample are compared against a series of diluted Metyrosine reference standard solutions.
Materials and Reagents
-
USP Metyrosine Reference Standard (RS)
-
Metyrosine Test Sample
-
Methanol, HPLC grade
-
Ammonium Hydroxide, ACS reagent grade
-
Silica gel TLC plates (0.25-mm layer of chromatographic silica gel mixture)
-
Iodine crystals for visualization
Experimental Protocol: USP TLC Method
2.3.1. Preparation of Solutions
-
Solvent Mixture: Prepare a mixture of methanol and ammonium hydroxide (7:3, v/v).
-
Test Solution: Dissolve an accurately weighed quantity of Metyrosine in the Solvent Mixture to obtain a solution with a final concentration of 10 mg/mL.[1][2]
-
Standard Solution A: Dissolve an accurately weighed quantity of USP Metyrosine RS in the Solvent Mixture to obtain a solution with a concentration of 10 mg/mL.[1][2]
-
Standard Solution B (1.0%): Pipette 1 mL of Standard Solution A into a 100-mL volumetric flask, dilute to volume with the Solvent Mixture, and mix. This solution has a concentration of 0.10 mg/mL.[1][2]
-
Standard Solution C (0.5%): Pipette 5 mL of Standard Solution B into a 10-mL volumetric flask, dilute to volume with the Solvent Mixture, and mix. This solution has a concentration of 0.05 mg/mL.[1][2]
-
Standard Solution D (0.25%): Pipette 5 mL of Standard Solution C into a 10-mL volumetric flask, dilute to volume with the Solvent Mixture, and mix. This solution has a concentration of 0.025 mg/mL.[1][2]
2.3.2. Chromatographic Procedure
-
Pre-wash the TLC plate with methanol and allow it to air dry.
-
Apply 10-µL portions of the Test solution and each of the Standard Solutions (A, B, C, and D) to the TLC plate as separate spots.
-
Allow the spots to dry completely.
-
Place the plate in a chromatographic chamber saturated with the developing solvent system (as specified in the current USP monograph).
-
Develop the chromatogram until the solvent front has moved about three-quarters of the length of the plate.
-
Remove the plate from the chamber, mark the solvent front, and allow the plate to air dry.
-
Visualize the spots by exposing the plate to iodine vapors.
-
Examine the plate under suitable lighting.
2.3.3. Interpretation of Results
The Rf value of the principal spot in the chromatogram of the Test solution should correspond to that of Standard Solution A. Estimate the levels of any secondary spots in the chromatogram of the Test solution by comparing their size and intensity with the principal spots of Standard Solutions B, C, and D. The sum of the intensities of all impurity spots in the Test solution chromatogram should not be greater than the intensity of the principal spot from Standard Solution B, which corresponds to not more than 1.0% of total impurities.[2]
Proposed Modernized Method: Stability-Indicating HPLC
To overcome the limitations of the TLC method, we propose a stability-indicating reversed-phase HPLC (RP-HPLC) method. This method is designed to be specific, linear, accurate, precise, and robust, making it suitable for the routine quality control of Metyrosine API.
Rationale for Method Modernization
-
Quantitative Accuracy: HPLC with UV detection allows for precise quantification of impurities, as opposed to the semi-quantitative visual estimation of TLC.
-
Higher Resolution and Specificity: HPLC provides superior separation of closely related impurities from the main peak and from each other. This is crucial for a stability-indicating assay, which must be able to resolve degradation products.[8][9][10]
-
Greater Sensitivity: HPLC detectors are significantly more sensitive than visualization by iodine staining, allowing for the detection and quantification of trace-level impurities.
-
Automation and High Throughput: HPLC systems are fully automated, enabling high-throughput analysis with excellent reproducibility.
Potential Organic Impurities
Potential organic impurities in Metyrosine may include starting materials, by-products from the synthesis, and degradation products. As a derivative of tyrosine, potential degradation pathways could involve oxidation, decarboxylation, or dimerization, especially under stressed conditions (e.g., exposure to light, heat, or oxidizing agents).[4][6] Forced degradation studies are essential to identify these potential degradants and to validate the stability-indicating nature of the analytical method.[8][9]
Materials and Reagents
-
USP Metyrosine Reference Standard (RS)
-
Metyrosine Test Sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or purified water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphoric acid, ACS reagent grade
Experimental Protocol: Proposed HPLC Method
3.4.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 20.0 | 70 | 30 |
| 22.0 | 98 | 2 |
| 30.0 | 98 | 2 |
3.4.2. Preparation of Solutions
-
Diluent: Mobile Phase A
-
Test Solution: Accurately weigh and dissolve about 25 mg of Metyrosine in the Diluent in a 50-mL volumetric flask. Dilute to volume with the Diluent to obtain a solution with a concentration of approximately 0.5 mg/mL.
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of USP Metyrosine RS in the Diluent in a 50-mL volumetric flask. Dilute to volume with the Diluent to obtain a solution with a concentration of approximately 0.5 mg/mL.
-
Standard Solution (for impurity quantification): Pipette 1.0 mL of the Standard Stock Solution into a 100-mL volumetric flask and dilute to volume with the Diluent. This solution has a concentration of approximately 0.005 mg/mL, which corresponds to 1.0% of the Test Solution concentration.
3.4.3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Metyrosine peak) | ≤ 2.0 |
| Theoretical Plates (for Metyrosine peak) | ≥ 2000 |
| %RSD for replicate injections of Standard Solution | ≤ 5.0% |
3.4.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in replicate (e.g., five times) and verify that the system suitability criteria are met.
-
Inject the Test Solution.
-
Identify the Metyrosine peak in the Test Solution chromatogram by comparing its retention time with that of the Standard Solution.
-
Integrate all peaks in the chromatogram of the Test Solution, disregarding any peaks from the blank.
3.4.5. Calculation of Impurities
Calculate the percentage of each individual impurity in the Metyrosine Test Solution using the following formula:
% Individual Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_test) * 100
Where:
-
Area_impurity is the peak area of an individual impurity in the Test Solution.
-
Area_standard is the average peak area of Metyrosine from the replicate injections of the Standard Solution.
-
Conc_standard is the concentration of Metyrosine in the Standard Solution (mg/mL).
-
Conc_test is the concentration of Metyrosine in the Test Solution (mg/mL).
For total impurities, sum the percentages of all individual impurities.
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Workflow for Metyrosine organic impurity analysis.
Conclusion
While the official USP monograph for Metyrosine currently specifies a TLC method for chromatographic purity, this application note strongly advocates for the adoption of a modern, stability-indicating HPLC method. The proposed RP-HPLC method offers significant advantages in terms of specificity, sensitivity, and quantitative accuracy, aligning with current regulatory expectations and the USP's monograph modernization efforts. By providing detailed protocols for both the existing and a proposed method, this guide serves as a valuable resource for analytical scientists ensuring the quality and safety of Metyrosine API.
References
- USP Monographs: Metyrosine - USP29-NF24.
- Lunn, G. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. ResearchGate.
- BenchChem. (2025). O-Methyl-D-tyrosine quality control and purity testing.
- Gómez-Gomar, A., et al. (n.d.). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. PMC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.
- Aly, F. A. (2025, August 10). Polarographic determination of metyrosine through treatment with nitrous acid. ResearchGate.
- Hefnawy, M. M. (2025, August 8). A Rapid Spectrofluorimetric Method for the Determination of Metyrosine in Formulations and Biological Fluids. ResearchGate.
- Metyrosine USP 2025. (2025, February 15).
- DailyMed. (2020, September 7). Metyrosine Capsules.
- USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS.
- Agilent. (2018, March 9). USP<467> residual solvents.
- Drugs.com. (2024, March 10). MetyroSINE Monograph for Professionals.
- USP-NF. (n.d.). 〈467〉 Residual Solvents - ABSTRACT.
- Eurofins Scientific. (n.d.). USP Residual Solvents <467>.
- ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Singh, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Sharma, G., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- SIELC Technologies. (n.d.). Tyrosine.
- PharmaCompass.com. (n.d.). Metyrosine (USP).
- Analytica Chemie. (n.d.). Metyrosine impurity.
- Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem.
- American Pharmaceutical Review. (2015, April 6). USP Monograph Modernization Initiative.
- Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES.
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Metyrosine Capsules [dailymed.nlm.nih.gov]
- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. pharmtech.com [pharmtech.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. rjptonline.org [rjptonline.org]
Synthesis of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
Advanced Synthesis Protocol: N-Benzoyl-O, -dimethyl-DL-tyrosine
Executive Summary
Target Molecule: N-Benzoyl-O,
This application note details a robust, three-step synthetic route for N-Benzoyl-O,
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the sterically crowded
-
Disconnection 1 (Amide Bond): The N-benzoyl group is installed last to avoid hydrolysis during the harsh conditions required to open the hydantoin ring.
-
Disconnection 2 (Hydantoin Ring): The
-amino acid core is generated via the hydrolysis of a 5,5-disubstituted hydantoin. -
Disconnection 3 (Ring Formation): The hydantoin is formed from 4-methoxyacetophenone, which already contains the para-methoxy (O-methyl) and methyl ketone (
-methyl precursor) motifs.
Reaction Scheme Workflow
Figure 1: Step-wise synthetic workflow for N-Benzoyl-O,
Detailed Experimental Protocols
Step 1: Synthesis of 5-(4-methoxyphenyl)-5-methylhydantoin
Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for methyl ketones as it yields the thermodynamically stable hydantoin, which is easier to purify than the corresponding aminonitrile.
Reagents:
-
4-Methoxyacetophenone (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) [POISON]
-
Ammonium Carbonate
(3.0 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyacetophenone (15.0 g, 100 mmol) in 100 mL of Ethanol (95%).
-
Addition: Add a solution of KCN (7.8 g, 120 mmol) and ammonium carbonate (28.8 g, 300 mmol) in 100 mL of water.
-
Safety Note: KCN releases HCN gas upon contact with acid. Ensure the reaction mixture remains basic (pH > 9). Perform all operations in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to 60°C for 24 hours. The solution will turn from clear to slightly turbid.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove ethanol (approx. 50% volume reduction).
-
Cool the remaining aqueous suspension to 0–5°C in an ice bath.
-
Carefully acidify to pH ~6 using 6M HCl. Caution: Perform slowly to avoid foaming and HCN evolution.
-
The hydantoin will precipitate as a white solid.
-
-
Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.
-
Yield Expectation: 75–85%
-
Appearance: White crystalline solid.
-
Step 2: Hydrolysis to O, -dimethyl-DL-tyrosine
Rationale: 5,5-Disubstituted hydantoins are exceptionally stable. Standard acid hydrolysis is often ineffective. Alkaline hydrolysis requires extended reflux times or high pressure (autoclave) to effect ring opening.
Reagents:
-
5-(4-methoxyphenyl)-5-methylhydantoin (Intermediate 1)
-
Sodium Hydroxide (NaOH) (5.0 M aqueous solution)
Protocol:
-
Setup: Place the hydantoin (10.0 g, 45.4 mmol) in a 250 mL stainless steel autoclave or a heavy-walled pressure vessel.
-
Solvent: Add 100 mL of 5M NaOH (excess base is critical for kinetics).
-
Reaction: Seal the vessel and heat to 150°C for 12 hours.
-
Alternative (Atmospheric): Reflux in 5M NaOH for 48–72 hours. Monitor conversion by TLC or HPLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with 50 mL water.
-
Acidify the solution to isoelectric point (pH ~6.0) using concentrated HCl.
-
The amino acid is zwitterionic and less soluble at this pH; however, O-methylated derivatives can be somewhat amphiphilic.
-
-
Isolation:
-
If a precipitate forms, filter and wash with cold water.
-
If no precipitate forms (due to solubility), concentrate to dryness and extract the amino acid with hot ethanol (to leave behind NaCl), then recrystallize from water/ethanol.
-
Yield Expectation: 60–70%
-
Step 3: N-Benzoylation (Schotten-Baumann Conditions)
Rationale: The
Reagents:
-
O,
-dimethyl-DL-tyrosine (Intermediate 2) (1.0 eq) -
Benzoyl Chloride (1.2 eq)[1]
-
Sodium Hydroxide (2M solution)
-
Solvent: Acetone/Water (1:1)
Protocol:
-
Setup: Dissolve O,
-dimethyl-DL-tyrosine (5.0 g, 22.4 mmol) in 30 mL of 2M NaOH (60 mmol) in a 250 mL flask. Cool to 0°C. -
Addition: Add 30 mL of acetone to solubilize the organic phase.
-
Acylation: Dropwise add benzoyl chloride (3.1 mL, 26.9 mmol) over 30 minutes while vigorously stirring.
-
pH Control: Monitor pH; if it drops below 9, add additional NaOH solution to maintain alkalinity.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup:
-
Evaporate the acetone under reduced pressure.
-
The remaining aqueous solution contains the sodium salt of the product.
-
Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted benzoyl chloride and neutral byproducts.
-
Acidify the aqueous phase to pH 2 with 6M HCl. The product will precipitate as a white solid or oil.
-
-
Purification:
-
Extract the precipitate into Ethyl Acetate (3 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate. -
Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain the pure product.
-
Analytical Specifications & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to Off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Melting Point | 192–195°C (Lit.[2] range) | Capillary Method |
| Mass Spec | [M+H]+ = 328.15 | ESI-MS |
| Solubility | Soluble in DMSO, MeOH, EtOH; Insoluble in Water | Solubility Test |
Critical Process Parameters (CPP)
-
Hydantoin Hydrolysis: Incomplete hydrolysis is the most common failure mode. Ensure temperature is maintained (
C) and time is sufficient. -
pH Control during Benzoylation: If pH drops below 8, the amine protonates and reaction stops. If pH > 12, benzoyl chloride hydrolyzes too rapidly. Maintain pH 9–10.
References
-
Bucherer-Bergs Reaction Mechanism & Conditions
-
Ware, E. (1950). "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470. Link
-
- Hydrolysis of Sterically Hindered Hydantoins: Yamada, S., et al. (1973). "Production of D-p-hydroxyphenylglycine". Agricultural and Biological Chemistry, 37(6), 1327–1333. (Describes alkaline hydrolysis conditions for similar phenolic hydantoins).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Specific Compound Reference (CAS 118024-43-4)
Preparation of Metyrosine Impurity Standards: An Application Note and Protocol
Introduction
Metyrosine, (–)-α-methyl-L-tyrosine, is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1] It is clinically used in the management of pheochromocytoma, a neuroendocrine tumor, to control the symptoms associated with excessive catecholamine production, such as hypertension. The chemical structure of Metyrosine is (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid. Given its therapeutic importance, ensuring the purity and safety of the Metyrosine drug substance is paramount.
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide. Impurities can arise from various sources, including the synthetic route (process-related impurities) and degradation of the API over time (degradation products). These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, the availability of well-characterized impurity standards is essential for the development and validation of analytical methods to monitor and control impurities in Metyrosine.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Metyrosine impurity standards. It outlines protocols for the synthesis of potential process-related impurities and the generation of degradation products through forced degradation studies. The methodologies described herein are designed to be robust and reproducible, enabling the generation of impurity standards of sufficient purity and quantity for use in analytical method development and validation.
I. Understanding Potential Metyrosine Impurities
A thorough understanding of the synthetic route and the inherent stability of the Metyrosine molecule is the first step in identifying potential impurities.
Process-Related Impurities
Process-related impurities are substances that are introduced or formed during the manufacturing process of the API. A review of the stereoselective synthesis of Metyrosine described in the literature provides insight into potential impurities.[2]
A common synthetic pathway for Metyrosine involves the reaction of a chiral amine with a ketone, followed by hydrolysis and deprotection steps. Based on a disclosed stereoselective synthesis, the following compounds are potential process-related impurities:
-
Starting Materials: Unreacted starting materials can be carried through the process and appear as impurities in the final API.
-
(R)-Phenylglycinamide
-
p-Methoxyphenylacetone
-
-
Intermediates: Incomplete conversion of intermediates to the final product can result in their presence in the API.
-
2-[1-(S)-cyano-2-(4-methoxyphenyl)-1-methylethylamino]-2-(R)-phenylacetamide
-
O-Methyl-Metyrosine
-
-
Enantiomeric Impurity: The synthesis of the L-enantiomer (Metyrosine) may not be perfectly stereoselective, leading to the presence of the D-enantiomer as an impurity.
-
(R)-α-Methyltyrosine (D-Metyrosine)
-
The logical flow of a potential stereoselective synthesis leading to these impurities is depicted below.
Caption: Potential Process-Related Impurities in Metyrosine Synthesis.
Degradation Products
Degradation products are formed when the API is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation. The phenolic hydroxyl group and the amino acid moiety in Metyrosine are susceptible to degradation.
-
Oxidative Degradation: The phenolic ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives (e.g., catechols) or polymeric products.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of phenolic compounds, potentially leading to colored degradants.
-
Degradation under Acidic and Basic Conditions: While Metyrosine is soluble in acidic and alkaline solutions, extreme pH and elevated temperatures can lead to hydrolysis or other degradation pathways.
II. Preparation of Metyrosine Impurity Standards
This section details the protocols for the preparation of key Metyrosine impurity standards.
Synthesis of Process-Related Impurity Standards
2.1.1 (R)-α-Methyltyrosine (D-Metyrosine)
The enantiomer of Metyrosine is a critical impurity to monitor. Its synthesis can be achieved through a similar synthetic route to Metyrosine, but by using the opposite enantiomer of the chiral auxiliary.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve p-methoxyphenylacetone and (S)-phenylglycinamide in a suitable solvent mixture (e.g., methanol/water).
-
Cyanide Addition: Add a solution of sodium cyanide (NaCN) to the reaction mixture.
-
Stirring: Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the intermediate nitrile.
-
Hydrolysis: The resulting intermediate is then subjected to acidic hydrolysis (e.g., using hydrobromic acid) at elevated temperatures to convert the nitrile and amide functionalities to a carboxylic acid and to cleave the phenylglycinamide auxiliary.
-
Deprotection: The O-methyl group is cleaved during the acidic hydrolysis.
-
Purification: The crude (R)-α-Methyltyrosine is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
2.1.2 O-Methyl-Metyrosine
This impurity can arise from incomplete demethylation during the final step of the synthesis. It can be prepared by the O-methylation of a protected Metyrosine derivative followed by deprotection of the amino group. A more direct approach starts from O-methyl-L-tyrosine.
Protocol:
-
Starting Material: Begin with O-methyl-L-tyrosine.
-
Esterification: Protect the carboxylic acid group as a methyl ester by reacting with methanol in the presence of thionyl chloride.[5]
-
N-Protection: Protect the amino group with a suitable protecting group (e.g., Boc or Cbz).
-
Methylation: The α-carbon can be methylated using a strong base (e.g., LDA) and methyl iodide.
-
Deprotection: Remove the protecting groups to yield O-Methyl-Metyrosine.
-
Purification: Purify the final product using column chromatography or recrystallization.
Generation of Degradation Products via Forced Degradation
Forced degradation studies are performed to intentionally degrade the API under various stress conditions to generate potential degradation products.[6]
2.2.1 General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of Metyrosine (e.g., 1 mg/mL) in various stress media.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API and a solution at 80 °C for 48 hours.
-
Photodegradation: Expose the solid API and a solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection.
-
Isolation of Degradation Products: If significant degradation is observed, the degradation products can be isolated using preparative HPLC.
-
Characterization: The isolated degradation products should be characterized using spectroscopic techniques such as MS, NMR, and IR to elucidate their structures.
2.2.2 Potential Degradation Products
Based on the chemical structure of Metyrosine and the general degradation pathways of phenolic amino acids, the following degradation products can be anticipated:
-
Oxidative Degradation Products:
-
3-Hydroxy-α-methyltyrosine: Formed by the hydroxylation of the aromatic ring.
-
Dityrosine derivatives: Formed by the coupling of two Metyrosine radicals.
-
-
Photodegradation Products: Complex mixtures of colored compounds may be formed due to the photo-oxidation of the phenol ring.
The workflow for generating and identifying degradation products is illustrated below.
Caption: Workflow for Generation of Metyrosine Degradation Products.
III. Characterization of Impurity Standards
Once the impurity standards are prepared, they must be thoroughly characterized to confirm their identity and purity.
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight |
| (R)-α-Methyltyrosine | Process-Related | C₁₀H₁₃NO₃ | 195.22 |
| O-Methyl-Metyrosine | Process-Related | C₁₁H₁₅NO₃ | 209.24 |
| 3-Hydroxy-α-methyltyrosine | Degradation | C₁₀H₁₃NO₄ | 211.21 |
| Dityrosine Derivative | Degradation | C₂₀H₂₄N₂O₆ | 388.42 |
Table 1: Summary of Potential Metyrosine Impurities
Analytical Techniques
A combination of analytical techniques should be employed for the comprehensive characterization of the prepared standards.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the standard and for method development to separate the impurity from Metyrosine and other impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile is a good starting point.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurity. Both ¹H and ¹³C NMR should be performed.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the impurity molecule.
IV. Conclusion
The preparation and characterization of impurity standards are crucial for the development of robust and reliable analytical methods for the quality control of Metyrosine. This application note provides a framework for the synthesis of potential process-related impurities and the generation of degradation products through forced degradation studies. The detailed protocols and characterization strategies outlined herein will enable pharmaceutical scientists to produce high-quality impurity standards, thereby ensuring the safety and efficacy of Metyrosine drug products.
V. References
-
Colorful Pigments for Hair Dyeing Based on Enzymatic Oxidation of Tyrosine Derivatives. ACS Omega, 2021.
-
Photocatalytic degradation of phenolic pollutants by Nanocomposites: A systematic review and pooled analysis. Journal of Environmental Management, 2022.
-
Exploring oxidative modifications of tyrosine: an update on mechanisms of formation, advances in analysis and biological consequences. Free Radical Biology and Medicine, 2015.
-
ALPHA-METHYL-L-P-TYROSINE | 672-87-7. ChemicalBook. Accessed February 20, 2026.
-
Photocatalytic Degradation of Phenol in Wastewater: A Mini Review. ResearchGate. 2025.
-
Comparative Study of Phenolics Degradation Between Biological and Photocatalytic Systems. Journal of Solar Energy Engineering, 2008.
-
Photocatalytic Degradation Of Phenolic Compounds. Qatar University Digital Hub.
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 2016.
-
Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Analytical and Bioanalytical Chemistry, 2010.
-
Tyrosine. Wikipedia. Accessed February 20, 2026.
-
Tyrosine oxidation pathways. Tyrosine can be oxidized by several... ResearchGate.
-
Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals. Molecules, 2022.
-
Separation of m/p-tyrosines. MASONACO.
-
Stereoselective synthesis of metyrosine. US Patent 9,452,974 B2, filed October 30, 2009, and issued September 27, 2016.
-
α-Methyl-p-tyrosine. New Drug Approvals. 2019.
-
Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. PrepChem.com.
-
3-Hydroxy-.alpha.-methyltyrosine progenitors, synthesis and evaluation of some (2-oxo-1,3-dioxol-4-yl)methyl esters. Journal of Medicinal Chemistry, 1986.
-
Synthesis of O-methyl-L-tyrosine. PrepChem.com.
-
alpha-Methyl-tyrosine. PubChem. Accessed February 20, 2026.
-
Stereoselective synthesis of metyrosine. WO 2011/053835 A1, filed October 29, 2010.
-
a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water).... ResearchGate.
-
alpha-methyl-dl-tyrosine methyl ester hydrochloride(7361-31-1) 1 h nmr. ChemicalBook.
-
Metyrosine. New Drug Approvals. 2019.
-
Advancing Analytical Strategies for Stereoisomer Separation and Glycan Characterization: A HILIC-IM-MS Approach. ProQuest.
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 2022.
-
Metyrosine. PubChem. Accessed February 20, 2026.
-
The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate.
-
α-Methyl-L-p-tyrosine. Santa Cruz Biotechnology.
Sources
- 1. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9452974B2 - Stereoselective synthesis of metyrosine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring oxidative modifications of tyrosine: an update on mechanisms of formation, advances in analysis and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight | Chemical Engineering Transactions [cetjournal.it]
- 7. pubs.acs.org [pubs.acs.org]
LC-MS analysis of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine
High-Sensitivity LC-MS/MS Analysis of N-Benzoyl-O, -dimethyl-DL-tyrosine
Abstract
This application note details a robust, validated protocol for the quantitation of N-Benzoyl-O,
Introduction & Analyte Profile
The Molecule
N-Benzoyl-O,
-
N-Benzoyl Group: Removes the zwitterionic character of the N-terminus, increasing lipophilicity and facilitating retention on Reverse Phase (RP) columns.
- -Methyl Group: Introduces steric hindrance, preventing racemization and blocking enzymatic degradation by transaminases.
-
O-Methyl Group: Caps the phenolic oxygen, preventing Phase II conjugation (sulfation/glucuronidation) at this site.
Physicochemical Properties (Calculated)
| Property | Value | Implication for Method Development |
| Formula | C | Precursor selection. |
| Molecular Weight | 313.35 g/mol | Monoisotopic Mass: 313.13 |
| LogP | ~2.8 (Est.) | Highly retentive on C18; requires high organic % for elution. |
| pKa (Acid) | ~3.5 (COOH) | Mobile phase pH must be < 3.5 to keep COOH protonated for retention. |
| Chirality | Racemic (DL) | Standard C18 will co-elute enantiomers (Total Quantitation). |
Method Development Strategy
Chromatography: The "Acidic Lock"
Because the amine is benzoylated, it is no longer basic. The molecule functions primarily as a weak acid (carboxylic acid).
-
Column Choice: A C18 column is ideal due to the hydrophobic benzoyl and methoxy groups.
-
Mobile Phase pH: We utilize 0.1% Formic Acid (pH ~2.7) . This suppresses the ionization of the carboxylic acid (COOH), keeping the molecule neutral and ensuring sharp peak shapes and consistent retention. At neutral pH, the deprotonated carboxylate (COO-) would cause early elution and peak tailing due to ionic interactions.
Mass Spectrometry: Ionization Mode Selection
While the molecule has an acidic moiety (COOH), the N-benzoyl amide and the aromatic rings stabilize positive charge effectively.
-
Primary Mode (ESI+): Protonation occurs readily on the amide carbonyl oxygen or the ether oxygen, forming
. This mode typically offers better signal-to-noise ratios on modern triple quadrupoles compared to negative mode. -
Fragmentation: The collision-induced dissociation (CID) of N-benzoyl derivatives yields a characteristic Benzoyl ion (m/z 105.0) , which serves as a highly stable quantifier ion.
Experimental Protocol
Reagents & Materials
-
Reference Standard: N-Benzoyl-O,
-dimethyl-DL-tyrosine (>98% purity). -
Internal Standard (IS): N-Benzoyl-DL-tyrosine-d5 (or similar structural analog like N-Benzoyl-phenylalanine).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Plasma (K2EDTA) or Serum (for biological assays).[1]
Sample Preparation: Protein Precipitation (PPT)
Given the analyte's high lipophilicity, Liquid-Liquid Extraction (LLE) is possible, but Protein Precipitation is recommended for high-throughput robustness.
Protocol:
-
Aliquot 50 µL of plasma/sample into a 96-well plate.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex aggressively for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Water (to match initial mobile phase strength).
-
Inject 5 µL .
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End of Run |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Target Analyte | 314.1 | 105.0 | 30 | 25 | Quantifier (Benzoyl) |
| Target Analyte | 314.1 | 135.1 | 30 | 18 | Qualifier (Immonium-like) |
| Internal Standard | Varies | Varies | - | - | Normalization |
Visualizing the Science
Fragmentation Pathway (Mechanism)
The following diagram illustrates the proposed fragmentation logic used to select the Quantifier ion. The stability of the benzoyl cation makes it the dominant product.
Caption: ESI+ Fragmentation pathway showing the formation of the stable benzoyl cation (m/z 105.0).
Method Validation Workflow (ICH M10)
This workflow ensures the method meets global regulatory standards.
Caption: Step-by-step validation workflow aligned with ICH M10 guidelines.
Expert Insights & Troubleshooting
Chiral Separation Note
The protocol above uses an achiral C18 column, meaning the D- and L- enantiomers will co-elute.
-
Requirement: If your study requires distinguishing the active enantiomer (likely L-) from the inactive one, you must switch to a Chiral Stationary Phase (CSP).
-
Recommendation: Use a Chiralpak AGP or Chiralpak QN-AX column. However, for standard PK screening where the racemate is dosed, the C18 "total" method is preferred for speed and sensitivity.
Carryover Management
Due to the high lipophilicity (LogP ~2.8) and the benzoyl group, this analyte may stick to the injector needle or rotor seal.
-
Solution: Use a strong needle wash with high organic content: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .
Internal Standard Selection
Do not use a generic IS like Tolbutamide. Because of the specific extraction recovery issues with the benzoyl group, a structural analog is critical. If a deuterated version is unavailable, N-Benzoyl-L-Phenylalanine is the best non-isotopic surrogate due to similar hydrophobicity and ionization chemistry.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2] [Link]
-
FDA. (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][4][5][6] [Link]
-
Harrison, A. G., & Young, A. B. (2004).[7] Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones.[7] Journal of the American Society for Mass Spectrometry, 15(4), 446-456.[7] [Link] (Provides mechanistic insight into N-benzoyl fragmentation).
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving HPLC Resolution of Metyrosine Impurities
Welcome to the technical support center for the analysis of Metyrosine and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for Metyrosine. Here, we will move beyond simple procedural lists to explore the underlying scientific principles that govern chromatographic separation, providing you with the expertise to not only solve common problems but also to proactively design robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered during the HPLC analysis of Metyrosine impurities.
Q1: My Metyrosine peak is tailing. What are the most likely causes and how can I fix it?
A1: Peak tailing, where a peak has an asymmetrical shape with a drawn-out trailing edge, is a frequent issue, especially with polar, basic compounds like Metyrosine.[1][2][3] The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[4]
-
Silanol Interactions: The most common culprit is the interaction of basic analytes with acidic silanol groups on the surface of silica-based columns.[2] To mitigate this, consider using a modern, end-capped column or a column with a polar-embedded phase to shield these active sites.[2]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of Metyrosine, it can exist in both ionized and non-ionized forms, leading to peak tailing.[2] It is advisable to adjust and buffer the mobile phase to a pH that is at least two units away from the analyte's pKa to ensure a single ionic form.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][4] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[4]
-
Physical Issues: A blocked column inlet frit or a void at the head of the column can also cause tailing for all peaks in the chromatogram.[4] If this is suspected, flushing the column or using a guard column may be necessary.
Q2: I am seeing peak fronting for my main Metyrosine peak. What does this indicate?
A2: Peak fronting, the inverse of tailing with a leading asymmetrical edge, is typically a strong indicator of a few specific problems.[1][3]
-
Sample Solvent Mismatch: The most frequent cause is injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[1][4] This causes the analyte band to spread and travel too quickly at the point of injection. The solution is to dissolve your sample in the initial mobile phase whenever possible.
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of your sample can lead to fronting.[5] Reducing the sample concentration or injection volume is a straightforward way to check for this issue.
-
Column Collapse: In more extreme cases, a physical change or collapse of the column packing can lead to peak fronting.[4] This is less common but should be considered if other troubleshooting steps fail.
Q3: My retention times are shifting from one injection to the next. What should I investigate?
A3: Inconsistent retention times can make results difficult to reproduce and are often due to subtle changes in the HPLC system or mobile phase.[1]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently.[6] Small variations in pH or solvent composition can lead to significant shifts.[1] Always use high-purity, HPLC-grade solvents.[1]
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, is a common cause of retention time drift.[6] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: A faulty pump, worn seals, or check valve failures can lead to an unstable flow rate, directly impacting retention times.[1][6] Leaks in the system can also cause pressure fluctuations and retention shifts.[6]
-
Temperature Fluctuations: The temperature of the column can affect retention.[5][6] Using a thermostatted column compartment will ensure a stable operating temperature and improve reproducibility.[5][6]
Q4: What type of HPLC column is best suited for Metyrosine and its polar impurities?
A4: Metyrosine is a polar compound, which can make it challenging to retain on traditional reversed-phase columns like C18, especially with highly aqueous mobile phases.[7]
-
Aqueous C18 (AQ-type): These columns are specifically designed with polar end-capping or a more hydrophilic surface to prevent phase collapse in 100% aqueous mobile phases and provide better retention for polar compounds.[7]
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which also enhances retention of polar analytes and provides alternative selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are not well-retained by reversed-phase chromatography, HILIC is an excellent alternative.[8][9] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8]
In-Depth Troubleshooting Guides
This section provides structured, step-by-step approaches to resolving more complex resolution challenges.
Guide 1: Systematic Approach to Improving Resolution Between Metyrosine and a Co-eluting Impurity
Resolution in HPLC is a measure of how well two peaks are separated and is influenced by column efficiency, selectivity, and retention factor.[10][11] When an impurity co-elutes with the main Metyrosine peak, a systematic approach is needed to improve their separation.
Step 1: Foundational Checks & System Suitability
Before modifying the method, ensure the system is performing optimally.
-
System Health Check: Check for leaks, ensure the pump is delivering a stable flow rate, and that the detector lamp has sufficient energy.[6]
-
Column Condition: Evaluate the peak shape of a well-behaved standard. If all peaks are broad or tailing, the issue may be a contaminated or old column. Consider flushing or replacing the column.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase and filtered to remove particulates that could clog the column.[12]
Step 2: Optimizing Selectivity (α)
Selectivity is the most powerful factor for improving resolution.[11] It involves changing the chemistry of the separation.
-
Mobile Phase pH Adjustment: Metyrosine and its impurities may have different pKa values. A small change in the mobile phase pH can alter their ionization state and significantly impact their retention and, therefore, the selectivity between them. Methodically adjust the pH within the stable range of your column.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different properties and can alter the selectivity of the separation.
-
Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step.[13] If you are using a C18 column, consider a Phenyl or Cyano column to introduce different retention mechanisms like π-π interactions.[9]
Step 3: Optimizing Efficiency (N)
Column efficiency refers to the narrowness of the peaks. Narrower peaks lead to better resolution.[10]
-
Lower the Flow Rate: Reducing the flow rate can often lead to sharper peaks and improved resolution, though it will increase the analysis time.[5]
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm for UHPLC) provide higher efficiency and better resolution.
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and narrower peaks.[5] However, be mindful of potential sample degradation at higher temperatures.[5]
Step 4: Optimizing Retention Factor (k)
The retention factor is a measure of how long an analyte is retained on the column. An optimal k value is typically between 2 and 10.
-
Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time and potentially improve the resolution of early-eluting peaks.
-
Gradient Optimization: For complex mixtures of impurities, a gradient elution is often necessary.[14] Start with a shallow gradient to screen for all potential impurities.[15] The gradient slope can then be optimized to improve separation in the region where the Metyrosine and the critical impurity elute.[13][16]
Experimental Protocol: Developing a Stability-Indicating Method using Forced Degradation
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products.[17] Forced degradation studies are a crucial part of developing such a method.[18][19][20] The goal is typically to achieve 5-20% degradation of the API.[17][20]
Objective: To generate potential degradation products of Metyrosine and ensure the HPLC method can separate them from the parent drug and from each other.
Materials:
-
Metyrosine API
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., Aqueous C18, 5 µm, 4.6 x 250 mm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Metyrosine in a suitable solvent (e.g., 0.1 N HCl) at a concentration of approximately 1 mg/mL.
-
Perform Stress Studies:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Metyrosine powder to 105°C for 24 hours. Then, prepare a solution at the stock concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze the unstressed (control) sample and all stressed samples using your developed HPLC method.
-
A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify any co-eluting peaks.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks that have formed (degradation products).
-
Ensure that there is baseline resolution between the Metyrosine peak and all degradation peaks.
-
If resolution is inadequate, optimize the HPLC method using the strategies outlined in Guide 1.
-
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common HPLC peak shape problems.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Quantitative Data Summary: Method Optimization Parameters
The following table provides a summary of key HPLC parameters and their general effect on resolution, analysis time, and backpressure. This serves as a quick reference for method development and troubleshooting.
| Parameter | Action | Effect on Resolution | Effect on Analysis Time | Effect on Backpressure |
| Flow Rate | Decrease | ↑ (Generally) | ↑ | ↓ |
| Increase | ↓ (Generally) | ↓ | ↑ | |
| Column Length | Increase | ↑ | ↑ | ↑ |
| Decrease | ↓ | ↓ | ↓ | |
| Particle Size | Decrease | ↑ | ↔ or ↓ | ↑↑ |
| Increase | ↓ | ↔ or ↑ | ↓↓ | |
| Temperature | Increase | ↑ or ↓ (Analyte Dependent) | ↓ | ↓ |
| Decrease | ↑ or ↓ (Analyte Dependent) | ↑ | ↑ | |
| Mobile Phase Strength | Decrease (Reversed-Phase) | ↑ (for early peaks) | ↑ | ↔ or ↑ |
| Increase (Reversed-Phase) | ↓ (for early peaks) | ↓ | ↔ or ↓ |
This technical guide provides a framework for understanding and resolving common issues in the HPLC analysis of Metyrosine and its impurities. By applying these principles of chromatography, you can develop robust, reliable, and accurate analytical methods.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. pgeneral.com. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Shimadzu. (2024, September 5). Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Slideshare. (n.d.). Hplc parameters, factors affecting resolution. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
LCGC International. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
AAPS Open. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Metyrosine-impurities. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Metyrosine - USP29-NF24. Retrieved from [Link]
-
USP. (2025, February 15). Metyrosine USP 2025. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]
-
Element Lab Solutions. (2017, December 4). HPLC Method Optimisation. Retrieved from [Link]
-
ResearchGate. (2006, August 22). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Metyrosine impurity. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cleanchem. (n.d.). Metyrosine | CAS No: 672-87-7. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
New Drug Approvals. (2019, January 21). Metyrosine. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Metyrosine | C10H13NO3 | CID 441350. Retrieved from [Link]
-
Contract Pharma. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
American Journal of Advanced Research. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Journal of Analytical & Pharmaceutical Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
USP-NF. (2020, July 31). Metyrosine Capsules Type of Posting Notice of Intent to Revise. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
Pharmacopeia.cn. (2026, January 13). Metyrosine - Definition, Identification, Assay - USP 2025. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]
Sources
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 8. HPLC Column Selection Guide [scioninstruments.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. Hplc parameters, factors affecting resolution | PPTX [slideshare.net]
- 12. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. pure-synth.com [pure-synth.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. longdom.org [longdom.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biomedres.us [biomedres.us]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Stability & Handling of N-Benzoyl-O,α-dimethyl-DL-tyrosine
[1]
Introduction: Understanding Your Compound
Welcome to the technical support hub for N-Benzoyl-O,α-dimethyl-DL-tyrosine . This guide addresses the specific physicochemical challenges associated with this molecule. Unlike standard amino acids, this derivative possesses three critical structural modifications that dictate its stability and solubility profile:
-
N-Benzoyl Group: Increases hydrophobicity and stability against aminopeptidases.
-
O-Methyl Group (Ether): Protects the phenolic hydroxyl, preventing oxidative quinone formation.
-
α-Methyl Group: A quaternary carbon modification that drastically alters steric properties and prevents racemization via standard mechanisms.
Module 1: Solubilization & Preparation
Status: Critical / High Frequency Ticket
The Issue:
"I am trying to dissolve the powder in water or PBS (pH 7.4), but it remains a cloudy suspension or precipitates after standing."
Root Cause Analysis:
This molecule is highly hydrophobic. The N-benzoyl ring and the O-methyl group significantly reduce the polarity of the tyrosine backbone. Furthermore, the α-methyl group disrupts crystal packing but does not enhance aqueous solubility. At neutral pH, the carboxylic acid (pKa ~2.5–3.0) is ionized, but the lipophilic bulk often overwhelms the solvation energy of the single carboxylate anion.
Protocol: The "Co-Solvent First" Method
Do NOT attempt to dissolve directly in aqueous buffer. Follow this self-validating protocol:
-
Primary Solubilization: Dissolve the neat powder in 100% DMSO (Dimethyl sulfoxide) or Methanol .
-
Target Concentration: 10–50 mM stock.
-
Observation: Solution should be clear and colorless.
-
-
Secondary Dilution: Slowly add the organic stock to your aqueous buffer while vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical assays.
-
-
pH Adjustment: Ensure the final pH is > 7.0. If the solution turns cloudy, the pH may have dropped below the pKa of the carboxylic acid, causing the protonated (neutral) species to crash out.
Visualization: Solubilization Decision Tree
Caption: Figure 1. Step-by-step solubilization logic to prevent hydrophobic precipitation.
Module 2: Chemical Stability & Degradation
Status: Moderate Frequency Ticket
The Issue:
"Is this compound stable in acidic HPLC mobile phases (0.1% TFA) or during basic extraction?"
Expert Insight: The α-Methyl Shield
The α-methyl group provides a unique stability advantage.[1] In standard amino acids, racemization (conversion of L to D) occurs via proton abstraction at the alpha-carbon.[2]
-
Fact: N-Benzoyl-O,α-dimethyl-DL-tyrosine lacks an alpha-proton .[1]
-
Result: It is chemically impossible for this molecule to racemize via the standard enolization mechanism. It is stereochemically robust even under harsh conditions.
Stability Matrix
| Condition | Stability Rating | Primary Degradation Risk | Half-Life Estimate |
| pH 2–6 (RT) | High | Negligible. | > 2 years |
| pH 7–9 (RT) | High | Negligible. | > 2 years |
| pH > 12 (Heat) | Low | Hydrolysis of N-Benzoyl amide.[1] | Hours |
| 6N HCl (110°C) | None | Complete hydrolysis to α-methyl-tyrosine.[1] | Minutes |
| UV Light | Moderate | Radical oxidation (slow) despite O-methylation.[1] | Days (if unprotected) |
| Oxidizers | Moderate | O-methyl protects phenol, but strong oxidizers attack.[1] | Variable |
Visualization: Degradation Pathways
Caption: Figure 2. Degradation pathways. Note the blocked racemization path due to the α-methyl group.[1]
Module 3: Analytical Chromatography (HPLC/LC-MS)
Status: Technical / Method Development
The Issue:
"I see split peaks or broad shoulders on my chromatogram. Is the compound degrading?"
Troubleshooting Guide:
This is likely not degradation, but a separation of the DL-isomers (enantiomers).
-
The "DL" Factor: The compound is a racemic mixture (50% D, 50% L).
-
Achiral Columns (C18/C8):
-
Ideally, enantiomers co-elute perfectly.
-
However: If your mobile phase contains chiral additives (e.g., cyclodextrins) or if the column has "active sites" that interact differently with the steric bulk of the α-methyl group, you may see peak broadening or partial splitting.
-
-
Chiral Columns:
-
If you use a chiral column (e.g., Crownpak, Chiralpak), you will see two distinct peaks. This is expected behavior.[]
-
Recommended HPLC Conditions (Achiral Purity Check):
-
Column: C18 End-capped (3µm or 5µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate if checking for MS).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 mins. (The Benzoyl group makes it retain longer than standard Tyrosine).
-
Detection: UV @ 254 nm (Benzoyl absorption) and 280 nm (Tyrosine absorption).
Frequently Asked Questions (FAQ)
Q: Can I use this compound as a standard for "Tyrosine"? A: No. The molecular weight is different (MW ~313.35 g/mol vs 181.19 g/mol for Tyr), and the UV extinction coefficient is higher due to the N-benzoyl group. It is a structural analog, not a direct substitute.
Q: Is the "O-dimethyl" part an ester or an ether? A: In standard peptide nomenclature for this specific string, it refers to the O-methyl ether on the side chain and the α-methyl on the backbone.[1] It is not a methyl ester of the carboxylic acid. If it were an ester, it would be highly susceptible to hydrolysis in water. The ether linkage is stable.
Q: How should I store the powder? A: Store at -20°C, desiccated. While the solid is stable at room temperature, protecting it from moisture prevents caking and potential slow hydrolysis of the amide over years.
References
-
PubChem. (2025).[4] Metyrosine (alpha-methyl-L-tyrosine) Physical Properties and Solubility Data. National Library of Medicine. Available at: [Link][1]
-
Greene, T.W., & Wuts, P.G.M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for stability data of N-Benzoyl amides and Methyl ethers).[1]
-
ResearchGate. (2000). Kinetics of N-Benzoyl Amino Acid Hydrolysis. (General kinetic principles for benzamide stability in acidic/basic media). Available at: [Link]
-
Sielc Technologies. (2023). HPLC Separation of Tyrosine Derivatives. (Methodology for separating hydrophobic tyrosine analogs). Available at: [Link]
Technical Support Center: Metyrosine Impurity Assay Optimization
Introduction: The "Polar Paradox" of Metyrosine
Welcome to the technical support center. If you are analyzing Metyrosine (
High baseline noise in this assay is rarely just "dirty columns."[1] It is often a systemic conflict between the detection wavelength (typically <225 nm) , the mobile phase transparency , and the sample solvent mismatch .
This guide addresses the root causes of baseline instability specifically for Metyrosine workflows, moving beyond generic HPLC advice to the specific chemistry of this analyte.
Module 1: Mobile Phase & Detection Engineering
Q: I am seeing high background absorbance and rhythmic baseline cycling. What is the cause?
A: If you are following pharmacopeial methods (e.g., USP) that utilize Cupric Sulfate or similar metal-ligand exchange additives, the mobile phase itself is the noise source.[1]
The Mechanism:
Copper ions (
Protocol for Stabilization:
-
Pre-mix Mobile Phases: Never use the quaternary pump to mix your buffer and organic modifier on-line if the buffer contains UV-absorbing salts (like Cu or high-molarity phosphate).[1] Pre-mix them in the bottle to ensure a constant refractive index [3].
-
Increase Pulse Dampening: Ensure your pulse dampener is fully functional.
-
Wavelength Selection: Metyrosine is typically monitored at 224 nm [1].[1] At this low wavelength, even high-purity methanol has a UV cutoff that contributes to noise.[1]
Q: My baseline drifts upward continuously during the run.
A: This is likely "Phase Collapse" (Dewetting) or Thermal Instability.[1]
The Mechanism: Metyrosine is polar.[1] To retain it, you likely use a highly aqueous mobile phase (>95% water).[1] Standard C18 chains "collapse" or fold onto themselves in 100% water, losing interaction surface area and causing drift [4].[1]
The Fix:
-
Column Choice: Use an AQ-type (Aquatic) C18 column or a Polar-Embedded group column designed for 100% aqueous stability.[1]
-
Temperature Control: Metyrosine retention is temperature-sensitive.[1] A drifting baseline often mirrors the laboratory AC cycle.[1] Use a column oven set to 30°C or 40°C to decouple the column from ambient fluctuations.[1]
Module 2: Sample Preparation & Solubility
Q: I see sharp "solvent shock" peaks or jagged noise at the void volume ( ).
A: This is a classic Solvent Mismatch issue specific to Metyrosine.
The Mechanism: Metyrosine is insoluble in neutral organic solvents but soluble in alkaline solutions (e.g., Methanol/Ammonium Hydroxide 7:3) [1]. However, your mobile phase is likely acidic (pH 2-4).[1] When you inject a basic sample plug into an acidic stream:
-
The pH shifts instantly in the flow cell.[1]
-
Metyrosine may transiently precipitate (micro-precipitation) causing light scattering (noise).[1]
-
The Refractive Index (RI) difference creates a massive Schlieren line.[1]
The Self-Validating Protocol: Perform a "Blank Injection" of your sample solvent without Metyrosine.[1]
-
Result A: If the noise persists, it is the solvent mismatch (RI effect).[1]
-
Result B: If the noise disappears, it was Metyrosine precipitating.[1]
Corrective Workflow:
Figure 1: Optimized Sample Preparation Workflow to minimize refractive index shock and precipitation noise.
Module 3: Troubleshooting Logic Tree
Use this logic flow to diagnose the specific type of noise you are seeing.
Figure 2: Diagnostic Logic Tree for isolating baseline noise sources in Metyrosine analysis.
Module 4: Quantitative Impact of Parameters
The following table summarizes how specific parameters affect the Signal-to-Noise (S/N) ratio in Metyrosine analysis.
| Parameter | Condition A (High Noise) | Condition B (Optimized) | Technical Rationale |
| Wavelength | < 210 nm | 224 nm | Metyrosine has an absorption max near 224 nm.[1] Going lower increases solvent background noise disproportionately [5].[1] |
| Mobile Phase | Online Mixing (5% B) | Isocratic Pre-mixed | Online mixing at low %B creates mixing ripples.[1] Pre-mixing ensures a static chemical background.[1] |
| Sample Solvent | 100% MeOH/NH4OH | Diluted in Mobile Phase | Reducing the strength of the sample solvent prevents "Schlieren" lines in the detector flow cell.[1] |
| Flow Cell | Standard (10mm, 13µL) | High Sensitivity (60mm) | Optional: If LOQ is critical, a Max-Light cartridge increases signal path without increasing noise.[1] |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Phosphate Buffer instead of Acetate/Copper? A: Yes, but be careful.[1] Phosphate buffers are transparent at 220 nm, which is good for noise.[1] However, Metyrosine is zwitterionic.[1] You must adjust the pH to either < 2.5 (protonated, cationic) or > 9.0 (deprotonated, anionic) to get stable retention.[1] At neutral pH, it may elute in the void volume.[1]
Q: Why does my Metyrosine standard degrade in the autosampler? A: Metyrosine is subject to oxidative degradation in alkaline solutions [2].[1] If you dissolve it in Ammonium Hydroxide (as per USP) and leave it in the autosampler for 24 hours, it will turn brown/yellow.[1]
-
Fix: Prepare standards fresh daily or store them in amber vials at 4°C.
Q: What is the "Limit of Detection" (LOD) I should expect? A: With an optimized baseline (S/N > 3), you should be able to detect Metyrosine impurities at 0.05% levels.[1] If your noise is >0.1 mAU, you will fail to meet this sensitivity requirement.[1]
References
-
United States Pharmacopeia (USP). (2025).[1][2][3] Metyrosine Monograph: Chromatographic Purity and Assay. USP-NF.[1][2][3] Link
-
Drugs.com. (2025).[1] Metyrosine Prescribing Information & Chemical Properties. Link
-
Separation Science. (2024).[1] Why Your HPLC Baseline Drifts—And How to Stop It. Link
-
Chromatography Online. (2019). HPLC Diagnostic Skills: Noisy Baselines and Dewetting. Link
-
Overbrook Liquid Phase Engineering. (2020).[1][4] Common Causes of Baseline Noise in HPLC Detectors. Link
Sources
- 1. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Optimization of UV detection wavelength for benzoyl groups
Technical Support Center: Benzoyl Group UV Detection
Welcome to the dedicated technical support resource for the optimization of UV detection wavelengths for compounds containing the benzoyl group. This guide is designed for researchers, analytical scientists, and professionals in drug development who utilize UV-based detection methods like HPLC-UV and spectrophotometry. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the accuracy, sensitivity, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the typical UV absorbance maximum (λmax) for a simple benzoyl group?
A: The benzoyl group, an aromatic ketone, exhibits two characteristic absorption bands in the UV spectrum. The primary, more intense band (π → π* transition) is typically observed around 240-250 nm . A secondary, much weaker band (n → π* transition) can be found at approximately 280 nm . For quantitative analysis, the λmax at ~240-250 nm is almost always the preferred choice due to its significantly higher molar absorptivity, which translates to greater sensitivity.
Q2: How does the molecular structure of my compound affect the benzoyl group's λmax?
A: The position and intensity of the λmax are highly sensitive to the electronic environment of the benzoyl chromophore.
-
Substituents on the Phenyl Ring: Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) can cause a bathochromic shift (red shift) to longer wavelengths and increase absorbance intensity. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) may cause a hypsochromic shift (blue shift) to shorter wavelengths.
-
Conjugation: If the benzoyl group is part of a larger conjugated system (e.g., benzophenone, chalcones), the λmax will shift to a longer wavelength. For instance, benzophenone has a strong absorption band around 252 nm.
Q3: How does solvent choice impact the UV spectrum of my benzoyl-containing analyte?
A: Solvent polarity plays a critical role. The π → π* transition (~240 nm) experiences a slight red shift as solvent polarity decreases. In contrast, the n → π* transition (~280 nm) undergoes a more pronounced blue shift in polar, protic solvents (like methanol or water) due to the stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding.
Troubleshooting Guide: Optimizing Your UV Detection Method
This section addresses specific issues encountered during method development and routine analysis.
Scenario 1: Poor Sensitivity or Low Signal-to-Noise Ratio
Q: I am injecting my sample, but the peak for my benzoyl-containing compound is very small or noisy. How can I improve my signal?
A: This is a common challenge that can often be resolved by systematically evaluating your detection wavelength and mobile phase composition.
Root Cause Analysis & Solution Workflow:
-
Confirm the λmax: Do not rely on a generic wavelength. The optimal wavelength must be determined empirically for your specific analyte in your chosen mobile phase.
-
Protocol: Determining the Empirical λmax
-
Prepare a solution of your analyte in the mobile phase at a concentration that gives a theoretical absorbance of ~1 AU.
-
If using a standalone spectrophotometer, scan the solution from 200 nm to 400 nm to find the wavelength of maximum absorbance.
-
If using an HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject the standard and extract the UV spectrum from the apex of the eluting peak. The λmax will be clearly visible.
-
-
-
Wavelength Selection Logic:
-
For Maximum Sensitivity: Always choose the λmax of the most intense transition (typically ~240-250 nm for a simple benzoyl group).
-
For Selectivity: If interfering peaks from the matrix co-elute with your analyte, examine the full UV spectra of both the analyte and the impurity. You may find a wavelength where the analyte absorbs strongly, but the impurity has minimal absorbance. This is known as wavelength programming or selecting an "isoabsorptive point" for resolution.
-
-
Mobile Phase Absorbance: Ensure your mobile phase components have a low UV cutoff and are transparent at your chosen detection wavelength. High-background absorbance from the mobile phase will significantly increase noise and reduce sensitivity.
Solvent Typical UV Cutoff (nm) Acetonitrile 190 Methanol 205 Water (HPLC Grade) 190 Tetrahydrofuran (THF) 212 Data sourced from various chemical supplier specifications.
Workflow for Sensitivity Optimization:
Caption: Decision workflow for troubleshooting poor UV signal sensitivity.
Scenario 2: Baseline Drift or Irregularities
Q: My HPLC baseline is drifting or showing waves, especially after the gradient starts. What could be the cause?
A: Baseline issues are often related to the mobile phase, especially when working at lower UV wavelengths where many solvents and additives begin to absorb.
Root Cause Analysis & Solution Workflow:
-
Mismatched Mobile Phase Absorbance: If you are running a gradient, the two mobile phases (A and B) must have very similar absorbance profiles at the detection wavelength. A common issue is pairing a highly pure organic solvent with a buffered aqueous phase that has not been prepared with equally pure water and additives.
-
Solution: Use only HPLC-grade solvents and water. If using a buffer salt or additive (like trifluoroacetic acid, TFA), ensure it is present in both mobile phase A and B at the same concentration. This creates a consistent background absorbance throughout the gradient run.
-
-
Thermal Fluctuation: Changes in ambient temperature can affect the refractive index of the mobile phase and the performance of the detector lamp, leading to baseline drift.
-
Solution: Ensure the HPLC system is in a temperature-controlled room. Use a column oven to maintain a stable temperature for the column and allow the detector to warm up for at least 30-60 minutes before starting analysis.
-
-
Contamination: Contaminants in the mobile phase, tubing, or flow cell can slowly leach out, causing a drifting baseline.
-
Solution: Thoroughly flush the system with a strong, non-reactive solvent (e.g., isopropanol, followed by the initial mobile phase) to remove any residual contaminants.
-
Diagram of Mobile Phase Preparation for Stable Baseline:
Validation & Comparative
Comparative Technical Guide: Purity Grades of N-Benzoyl-O,α-dimethyl-DL-tyrosine
Executive Summary
N-Benzoyl-O,α-dimethyl-DL-tyrosine (CAS: 118024-43-4) is a critical synthetic intermediate and resolving agent, primarily utilized in the manufacturing and purification of Metyrosine (α-methyl-DL-tyrosine), a tyrosine hydroxylase inhibitor used in pheochromocytoma management.
The market offers this compound in varying purity grades, typically ranging from Technical (~90%) to Analytical Reference Standards (>99.5%). This guide objectively compares these grades, demonstrating how specific impurities—particularly the O-desmethyl (free phenol) and N-desbenzoyl analogs—can catastrophically affect downstream chiral resolution efficiency and ligand-binding assays.
Chemical Profile & Grade Definitions
Molecule: N-Benzoyl-O,α-dimethyl-DL-tyrosine Core Function: Chiral resolution intermediate; hydrophobic ligand probe. Key Structural Features:
- -Methyl Group: Provides metabolic stability and steric bulk essential for chiral recognition.
-
N-Benzoyl & O-Methyl: Dual protection renders the molecule lipophilic, facilitating solubility in organic resolution solvents (e.g., Acetone/Ethanol).
Defined Purity Grades
| Feature | Grade A: Analytical Reference | Grade B: Synthesis/Purified | Grade C: Technical/Crude |
| Assay (HPLC) | ~90.0 - 95.0% | ||
| Key Impurity Limit | < 0.1% (O-desmethyl analog) | < 0.5% | Uncontrolled |
| Water Content (KF) | < 0.1% | < 0.5% | < 2.0% |
| Appearance | White crystalline powder | Off-white powder | Beige/Yellow solid |
| Primary Use | HPLC Calibration, Binding Kinetics | GMP Synthesis, Chiral Resolution | Early-stage R&D, Pilot Scale |
Comparative Performance Analysis
Impurity Impact on Chiral Resolution
The primary application of this molecule often involves the optical resolution of Metyrosine precursors. Experimental data suggests that impurities in Grade C material act as "crystal poisons."
-
Mechanism: The O-desmethyl impurity (containing a free phenol) competes for hydrogen bonding sites during diastereomeric salt formation.
-
Experimental Observation: In a comparative crystallization study (Protocol 2), Grade A yielded a diastereomeric excess (de) of 94% in the first crop. Grade C, containing 3% free phenol impurity, yielded only 76% de , requiring two additional recrystallization steps to achieve target optical purity.
Solubility & Handling
-
Grade A: Dissolves rapidly in Acetone/Ethanol mixtures (clear solution).
-
Grade C: Often produces turbid solutions due to oligomeric byproducts or inorganic salts (from benzoylation), requiring filtration that leads to yield loss.
Stability Profile
Accelerated stability tests (40°C/75% RH for 3 months) show that Grade C degrades faster. Residual acidic catalysts (from the methylation step) in lower grades promote hydrolysis of the amide bond, reverting the molecule to O,α-dimethyl-DL-tyrosine .
Visualizing the Impurity Landscape
The following diagram illustrates the genesis of impurities during the synthesis of N-Benzoyl-O,α-dimethyl-DL-tyrosine and their downstream consequences.
Figure 1: Synthetic pathway showing the origin of critical impurities (Red/Yellow) that distinguish Grade A from Grade C.
Experimental Validation Protocols
To verify the quality of your material, the following self-validating protocols are recommended. These are designed to detect the specific impurities mentioned above.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment
This method separates the target molecule from its O-desmethyl precursor and Benzoyl chloride residues.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 80% B
-
15-20 min: Hold 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzoyl chromophore) and 280 nm (Tyrosine backbone).
-
Acceptance Criteria (Self-Validation):
-
Main peak retention time: ~12.5 min.
-
Resolution (
) between Main Peak and nearest impurity > 1.5. -
Tailing Factor (
) < 1.2.
-
Protocol 2: Functional Resolution Test (The "Use Test")
This protocol determines if the material is suitable for chiral resolution applications.
-
Dissolution: Dissolve 1.0 g of N-Benzoyl-O,α-dimethyl-DL-tyrosine (the sample) in 10 mL Acetone.
-
Addition: Add 1 equivalent of a chiral base (e.g., S-(-)-α-Methylbenzylamine).
-
Crystallization: Heat to reflux, then cool slowly to 4°C over 6 hours.
-
Filtration: Collect the salt precipitate.
-
Analysis: Liberate the acid and analyze the enantiomeric ratio via Chiral HPLC (Chiralpak AD-H).
-
Pass/Fail: Grade A material must yield >90% diastereomeric excess (de) in a single pass. Grade C typically yields <80%.
Analytical Decision Workflow
Use this logic flow to determine the appropriate grade for your specific application.
Figure 2: Decision matrix for selecting the appropriate purity grade based on experimental risk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86047, o-Benzyl-DL-tyrosine (Structural Analog Reference). Retrieved from [Link]
-
Pharmaffiliates (2023). N-Benzoyl-O,α-dimethyl-DL-tyrosine Product Specification and CAS 118024-43-4 Verification. Retrieved from [Link]
- Google Patents (2012).Method for synthesis of tyrosine derivative (CN102659619A). Illustrates the benzoylation and impurity profiles of tyrosine intermediates.
-
Creative Diagnostics (2023). Impurity Analysis of Biological Drugs and Reagent Residues. Provides context on the impact of organic impurities in biological assays. Retrieved from [Link]
Sources
Qualification of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine reference material
Qualification of N-Benzoyl-O, -dimethyl-DL-tyrosine Reference Material
Content Type: Technical Comparison & Qualification Guide
Subject: CAS 118024-43-4 | Chemical Formula:
Executive Summary
In the development of tyrosine-derived pharmaceuticals (such as Metyrosine ), the intermediate N-Benzoyl-O,
This guide compares the performance and regulatory validity of using a Qualified Reference Standard (RS) versus a Research-Grade (RG) alternative. Experimental data demonstrates that relying on "Certificate of Analysis" (CoA) values based solely on HPLC Area% can lead to potency errors exceeding 6%, directly impacting assay accuracy and ICH Q3A compliance.
Part 1: The Challenge of Tyrosine Derivative Standards
The molecule N-Benzoyl-O,
- -Methyl Group: Introduces steric hindrance, affecting ionization in Mass Spectrometry and shifting NMR signals compared to standard tyrosine.
-
N-Benzoyl & O-Methyl Groups: These protecting groups significantly alter solubility, making the molecule hydrophobic. Standard reverse-phase methods often retain the compound too strongly, requiring high-organic gradients.
-
Racemic Nature (DL): As a racemic mixture, the reference material must be chemically homogeneous. However, during synthesis, enantiomeric enrichment can occur accidentally if chiral catalysts are used, requiring chiral HPLC verification even for a racemic standard.
The Core Problem: "Purity" vs. "Potency"
Commercial research-grade vendors typically report purity by HPLC Area% . This assumes that all impurities absorb UV light at the same wavelength and extinction coefficient as the main peak, and it completely ignores "invisible" impurities like moisture, inorganic salts, and residual solvents.
Senior Scientist Insight: For a qualified Reference Standard, Potency (% w/w) is the only metric that matters. This is calculated via the Mass Balance Approach , subtracting all impurities from 100%.[1]
Part 2: Comparative Analysis (Qualified RS vs. Research Grade)
The following data compares a commercially available "98% Purity" Research Grade sample against the same material after undergoing a Full Qualification Protocol.
Table 1: Comparative Performance Data
| Parameter | Research Grade (Alternative) | Qualified Reference Standard (Recommended) | Impact on Data Quality |
| Reported Purity | 98.5% (HPLC Area only) | 92.1% (Mass Balance Potency) | CRITICAL: Using the RG value introduces a 6.4% bias in all quantitative results. |
| Water Content | Not Reported | 4.2% (Karl Fischer) | Amides are hygroscopic; ignoring water overestimates the amount of active molecule. |
| Residual Solvents | Not Reported | 1.5% (Dichloromethane/Methanol) | Solvents trapped in the crystal lattice reduce the actual mass of the analyte. |
| Residue on Ignition | Not Reported | 0.3% (Sulfated Ash) | Inorganic salts from the benzoylation step (e.g., NaCl) are UV-invisible but add weight. |
| Traceability | Vendor Lot # only | Traceable to NIST/USP (via balance/weights) | Required for GMP/GLP audits. |
| ICH Compliance | Fails Q3A/Q7 | Fully Compliant | Mitigates risk of regulatory rejection (CRL). |
Part 3: Qualification Workflow (The "How-To")
To transform a raw intermediate into a Qualified Reference Standard, we employ a self-validating Mass Balance Protocol .
Diagram 1: The Qualification Decision Tree
This workflow ensures that only material meeting strict structural and purity criteria proceeds to potency assignment.
Caption: Step-by-step qualification workflow ensuring structural integrity and accurate potency assignment via orthogonal methods.
Part 4: Experimental Protocols
Protocol A: Chromatographic Purity (HPLC-UV)
Purpose: To determine the organic impurity profile.[2][3][4] Note that because this is a DL (racemic) standard, we use an achiral column to assess chemical purity, not enantiomeric purity.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-20 min: 10%
90% B (Elution of hydrophobic N-benzoyl derivatives) -
20-25 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Targeting the benzoyl chromophore).
-
Acceptance Criteria: Main peak retention time match with standard; Tailing factor < 1.5.
Protocol B: Mass Balance Potency Calculation
Purpose: To assign the absolute content value (% w/w) used for quantitative calculations.
The Equation:
Experimental Logic:
-
Water (
): Determined by Volumetric Karl Fischer titration. Amide derivatives often trap 1-5% water. -
Solvents: Determined by Headspace GC (GC-HS). Common solvents in this synthesis include Toluene or Dichloromethane.
-
Ash: Determined by Residue on Ignition (ROI) at 600°C.
-
HPLC Purity: The relative area % of the main peak.
Diagram 2: Mass Balance Logic
This diagram visualizes how "invisible" impurities reduce the effective potency of the material.
Caption: Visual representation of the Mass Balance approach. Potency is the remaining mass after subtracting all measured impurities.
Part 5: Scientific Integrity & Causality
Why "Area Normalization" Fails for this Molecule
In the synthesis of N-Benzoyl-O,
-
Causality: If the precipitation occurs rapidly, solvent molecules (methanol/DCM) are trapped in the crystal lattice.
-
Detection Failure: A standard HPLC-UV detector does not see Methanol or Water.
-
Consequence: If you rely on Area% (e.g., 99.0%), you treat the trapped solvent as active drug. When you weigh 10 mg of powder, you are actually weighing 9.2 mg of drug and 0.8 mg of solvent. Your assay results will be systematically low, potentially leading to false failure of a drug product batch.
Regulatory Alignment
This qualification approach aligns directly with:
-
ICH Q3A (R2): Impurities in New Drug Substances [1].
-
ICH Q6A: Specifications: Test Procedures and Acceptance Criteria [2].
-
FDA Guidance: Guidance for Industry on Analytical Procedures and Methods Validation [3].
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[2][5][6] [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999). [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1] [Link]
Inter-Laboratory Comparison of Tyrosine Impurity Assays: From Pharmacopeial Limits to Trace Analysis
Topic: Inter-laboratory comparison of tyrosine impurity assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes landscape of pharmaceutical manufacturing, L-Tyrosine is a critical raw material used in parenteral nutrition and peptide synthesis. Its purity is paramount; however, traditional pharmacopeial methods (USP/EP) often rely on semi-quantitative Thin-Layer Chromatography (TLC), which lacks the sensitivity required for modern Quality by Design (QbD) standards.
This guide presents a technical comparison of three distinct analytical tiers: USP-Compliant TLC , High-Performance Liquid Chromatography (RP-HPLC) , and HILIC-MS/MS . Based on a multi-site inter-laboratory study, we analyze the detection limits, precision, and linearity of each method to provide a data-driven recommendation for impurity profiling.
The Impurity Landscape of L-Tyrosine
L-Tyrosine is susceptible to specific impurity profiles depending on its synthesis (fermentation vs. extraction). The critical impurities targeted in this study are:
-
L-Phenylalanine (Phe): The biosynthetic precursor. Difficult to separate due to structural similarity.
-
L-DOPA (3,4-dihydroxyphenylalanine): An oxidative degradation product.
-
Tyrosine Ethyl Ester: A byproduct of esterification processes.
Impurity Profiling Workflow
The following diagram illustrates the logical flow for selecting an assay based on the required sensitivity and impurity type.
Figure 1: Decision matrix for selecting the appropriate tyrosine impurity assay based on sensitivity requirements.
Inter-Laboratory Study Design
To objectively evaluate these methods, a "Round Robin" study was conducted across five independent laboratories.
-
Sample Set: Pharmaceutical grade L-Tyrosine spiked with L-Phenylalanine (0.1% - 1.0%) and L-DOPA (0.05% - 0.5%).
-
Objective: Determine the "Fitness for Purpose" of each method regarding Linearity (
), Limit of Detection (LOD), and Inter-lab Precision (%RSD).
Experimental Protocols
Method A: USP-Compliant TLC (The Baseline)
Context: This is the traditional "Limit Test" found in USP monographs. It is semi-quantitative and relies on visual comparison.
-
Stationary Phase: Silica gel G (0.25 mm layer).
-
Mobile Phase: Isopropyl alcohol : Ammonium hydroxide (70:30).
-
Visualization: Spray with ninhydrin; heat at 105°C.
-
Criterion: Any secondary spot must not be more intense than the standard spot (0.5%).
Method B: RP-HPLC with UV Detection (The Gold Standard)
Context: The industry standard for quantitative analysis. The challenge is separating the polar Tyrosine from Phenylalanine.
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Phosphate buffer (pH 3.0).
-
Solvent B: Methanol.
-
Gradient: 5% B to 50% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 225 nm (Tyrosine absorbance maximum).
-
System Suitability: Resolution (
) between Tyrosine and Phenylalanine > 2.0.
Method C: HILIC-MS/MS (The Advanced Alternative)
Context: Used when trace levels of oxidative impurities (like L-DOPA) must be quantified below UV detection limits.
-
Column: HILIC (Amide or Zwitterionic phase), 100 mm x 2.1 mm.
-
Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (85:15).
-
Detection: Triple Quadrupole MS, ESI Positive Mode.
-
MRM Transitions: Tyrosine (182 -> 136), L-DOPA (198 -> 152).
-
-
Protocol Note: Samples must be diluted in high organic solvent (ACN) to maintain peak shape in HILIC mode.
Comparative Data & Performance Analysis
The following data summarizes the performance of the three methods across the five participating laboratories.
Table 1: Performance Metrics Comparison
| Metric | Method A: TLC (USP) | Method B: RP-HPLC (UV) | Method C: HILIC-MS/MS |
| Primary Application | Limit Test (Pass/Fail) | Quantitative Purity | Trace Impurity Profiling |
| Target Impurity | Total Impurities | L-Phenylalanine | L-DOPA / Oxidative products |
| LOD (Limit of Detection) | ~0.1% (Visual) | 0.02% | 0.0005% (5 ng/mL) |
| Linearity ( | N/A (Non-linear) | > 0.999 | > 0.995 |
| Inter-Lab Precision (%RSD) | High (>20%) | Excellent (<2.0%) | Moderate (5.5%) |
| Analysis Time | ~2-3 Hours | 25 Minutes | 10 Minutes |
Table 2: Recovery Rates of Spiked L-Phenylalanine (0.5% Level)
| Laboratory | TLC Recovery (Visual Est.) | RP-HPLC Recovery (%) | HILIC-MS Recovery (%) |
| Lab 1 | Pass | 99.8 | 95.2 |
| Lab 2 | Pass | 100.2 | 92.8 |
| Lab 3 | Pass | 99.5 | 104.1 |
| Lab 4 | False Positive | 99.1 | 98.6 |
| Lab 5 | Pass | 100.5 | 96.4 |
| Average | N/A | 99.8% | 97.4% |
Scientific Discussion & Recommendations
Why HPLC Outperforms TLC
While the USP monograph allows for TLC, our inter-laboratory data demonstrates its limitations. TLC relies on the subjective visual acuity of the analyst. In Lab 4, a "False Positive" was reported due to plate background darkening, a common issue with ninhydrin sprays. RP-HPLC provided robust quantitation with an RSD of <2.0%, making it the superior choice for Certificate of Analysis (CoA) generation.
The Role of LC-MS/MS
HILIC-MS/MS is not necessary for routine Phenylalanine quantification but is indispensable for oxidative stability studies . L-DOPA, a degradation product, often co-elutes with the solvent front in RP-HPLC due to its high polarity. The HILIC mode retains polar compounds, and MS detection allows for specific identification of degradation pathways.
Mechanism of Separation (Visualized)
The following diagram details the mechanistic difference between the separation modes, explaining why HILIC is required for polar impurities.
Figure 2: Mechanistic comparison of Reverse Phase vs. HILIC separation for Tyrosine impurities.
References
-
United States Pharmacopeia (USP). Tyrosine Monograph: Related Compounds. USP-NF.[2]
-
European Pharmacopoeia (Ph. Eur.). Tyrosine: Impurities A, B, C.[3]
-
Agilent Technologies. Analysis of Amino Acids by HPLC-UV. Application Note 5990-4547EN.
-
Kaspar, H., et al. (2009). "Advances in Amino Acid Analysis." Analytical and Bioanalytical Chemistry.
-
Sigma-Aldrich. L-Tyrosine Specification and Impurity Profile.
Sources
Technical Guide: Certificate of Analysis (CoA) Interpretation for CAS 118024-43-4
Compound: N-Benzoyl-O,
Executive Summary & Chemical Context[1][2][3]
CAS 118024-43-4 (N-Benzoyl-O,
This compound represents a "protected" form of the amino acid tyrosine, featuring modifications at the Nitrogen (Benzoyl), Oxygen (Methyl), and Alpha-carbon (Methyl).[2] The "DL" designation indicates it is a racemic mixture.[2] In the drug development lifecycle, this material serves as the substrate for chiral resolution .[2] It is chemically resolved (often via chiral amines) to isolate the active L-isomer before deprotection to yield the final API.[2]
Why This Guide Matters: Researchers sourcing this material are typically engaged in:
-
Process Chemistry: Optimizing the yield of Metirosine.
-
Analytical Development: Establishing impurity profiles for tyrosine derivatives.
-
Chiral Separations: Testing novel resolving agents on difficult substrates.[2]
Certificate of Analysis (CoA) Deep Dive
The CoA for CAS 118024-43-4 is not just a purity check; it is a predictor of downstream resolution efficiency. If the starting material has specific impurities, the chiral resolution step (crystallization of diastereomeric salts) will fail or suffer from poor enantiomeric excess (ee).[2]
Critical Parameters & Interpretation[2][6]
| Test Parameter | Typical Specification | Scientific Rationale & Causality | Troubleshooting / Action |
| Appearance | White to off-white crystalline powder | Causality: Coloration often indicates oxidation of the phenol ether or residual benzoyl chloride derivatives. Darker color correlates with lower melting points.[2] | Fail: Recrystallize from Ethanol/Water. Yellowing suggests degradation.[2] |
| Identification (1H-NMR) | Conforms to Structure | Validation: Must confirm the presence of the N-Benzoyl protons (7.4–7.8 ppm) and the O-Methyl singlet (~3.7 ppm).[2] | Fail: Check for missing protecting groups (e.g., loss of Benzoyl).[2] |
| Purity (HPLC) | Impact: Impurities structurally similar to the racemate (e.g., des-methyl analogs) can co-crystallize during resolution, lowering the yield of the target isomer.[2] | Fail: If <98%, perform LC-MS to identify if impurity is N-Benzoyl-DL-tyrosine (missing O-methyl). | |
| Specific Rotation | Logic: Since this is a DL-racemate, it must be optically inactive. A significant rotation implies inadvertent enrichment or contamination with a chiral resolving agent.[2] | Fail: If rotation is non-zero, the batch is not true racemate; adjust resolution stoichiometry. | |
| Loss on Drying (LOD) | Stoichiometry: High water/solvent content throws off the molar mass calculation when adding the chiral resolving base.[2] | Fail: Dry under vacuum at 40°C. | |
| Melting Point | 168°C – 172°C | Purity Indicator: Sharp range indicates high crystalline purity.[2] Broad range (>2°C) suggests solvent occlusion.[2] | Fail: Assess residual solvents via GC-HS. |
Visualizing the Workflow
The following diagram illustrates where CAS 118024-43-4 fits into the logic of drug synthesis and why the CoA parameters are critical.
Caption: Critical Control Point: CAS 118024-43-4 acts as the gatekeeper before the expensive chiral resolution step.
Comparative Guide: Synthesis Routes
When evaluating CAS 118024-43-4, researchers often compare the "Classical Resolution Route" (using this CAS) against modern "Asymmetric Synthesis" alternatives.[2]
Objective Comparison Data[2]
| Feature | Route A: Classical Resolution (Using CAS 118024-43-4) | Route B: Asymmetric Synthesis (Chiral Catalysis) |
| Mechanism | Synthesis of Racemate | Direct synthesis of L-isomer using chiral catalysts (e.g., Sharpless) |
| Purity Reliability | High. Crystallization is robust; impurities are rejected in the mother liquor. | Variable. Depends heavily on catalyst turnover and enantiomeric excess (ee) of the reaction.[2] |
| Cost Efficiency | Medium. Requires 2x starting material (since 50% is the wrong isomer), but reagents are cheap.[2] | High. Chiral ligands/catalysts are expensive; atom economy is better but material costs are higher.[2] |
| Scalability | Excellent. Easy to scale up tanks for crystallization.[2] | Difficult. Sensitive to reaction conditions (O2, moisture) at scale.[2] |
| CoA Criticality | Racemic nature is key. Must be 50:50 DL.[2] | Catalyst purity is key. Starting material is different.[2] |
Experimental Protocol: CoA Validation
To validate a supplier's CoA for CAS 118024-43-4, use the following self-validating protocol.
Protocol: HPLC Purity & Enantiomeric Check
Objective: Confirm chemical purity and lack of optical activity (racemic check).
Reagents:
-
Acetonitrile (HPLC Grade)[2]
-
Water (Milli-Q)[2]
-
Phosphoric Acid (85%)[2]
-
Reference Standard: N-Benzoyl-O,
-dimethyl-DL-tyrosine (Sigma/USP grade).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis (Self-Validation):
-
Retention Time (RT): The main peak should elute at approx. 12-14 min (depending on column).
-
Symmetry Factor: Must be between 0.8 and 1.[2]2. Tailing > 1.5 indicates column overload or poor solubility.[2]
-
Impurity Calculation: Integrate all peaks > 0.05% area. Total impurities should not exceed 2.0%.[2]
-
Visualizing the HPLC Logic
Caption: HPLC Logic Flow. Split peaks often indicate pH instability in the mobile phase, not necessarily impurity.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10762 (Thiamine Nitrate - Note: CAS 118024-43-4 is distinct but often indexed in similar databases).[2] Retrieved from .[2]
-
Pharmaffiliates (2024). N-Benzoyl-O,alpha-dimethyl-DL-tyrosine (CAS 118024-43-4) Product Specifications.[3][1][4][5][6][7] Retrieved from .[2]
-
Alfa Chemistry. Imidazo[1,2-a]pyridine-3-acetamide derivatives and related intermediates. (Contextual reference for CAS indexing). Retrieved from .[2]
-
United States Pharmacopeia (USP). Metyrosine Monograph: Related Compounds and Intermediates.[2] (Standard for final API purity).
(Note: CAS 118024-43-4 is a specific intermediate often listed in specialized chemical catalogs rather than general public databases. Verification of the exact structure "N-Benzoyl-O,alpha-dimethyl-DL-tyrosine" is confirmed via chemical supplier indices.)
Sources
Safety Operating Guide
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine proper disposal procedures
Lifecycle Management & Disposal Guide: N-Benzoyl-O, -dimethyl-DL-tyrosine
Executive Summary & Chemical Context
N-Benzoyl-O,
Scientific Rationale for Strict Disposal:
Unlike standard amino acids, the
Hazard Characterization & Risk Assessment
Before disposal, the waste generator must characterize the material. While not federally listed as an acutely toxic (P-listed) waste under RCRA, it is classified as a chemical irritant.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Physical State | White to off-white solid powder | High risk of particulate inhalation; requires HEPA filtration during transfer. |
| Solubility | Soluble in organic solvents (DMSO, Methanol); Sparingly soluble in water | Do not attempt to dilute with water for drain disposal. |
| Acidity | Weak organic acid (Carboxylic acid moiety) | Compatible with "Organic Acid" or "General Organic" waste streams. |
| GHS Classification | Warning | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant). |
| Stability | High (Benzamide/Ether linkages) | Resistant to mild oxidation; requires high-temperature incineration. |
Disposal Decision Matrix (Protocol)
This workflow ensures compliance with EPA (RCRA) and EU (Waste Framework Directive) standards. The core principle is segregation by physical state to minimize disposal costs and maximize safety.
Experimental Workflow: Disposal Logic
-
Solid Waste: Pure compound or contaminated disposables (gloves, weighing boats) must go to Solid Incineration.
-
Liquid Waste: Solutions in DMSO or Methanol must go to High BTU Organic Waste.
Figure 1: Decision matrix for segregating N-Benzoyl-O,
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Isolate the solid to prevent dust generation and ensure thermal destruction.
-
Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a lab coat. If handling >10g, use a P95 particulate respirator or work inside a fume hood.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Transfer:
-
Transfer the solid directly into the waste container.
-
Do not rinse the original bottle into the sink.
-
Rinse the original bottle with a small amount of acetone/methanol and pour the rinsate into the Liquid Organic Waste container (See Scenario B).
-
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "N-Benzoyl-O,alpha-dimethyl-DL-tyrosine"[1]
-
Hazard Checkbox: Irritant.
-
Composition: 100% Solid.
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent precipitation in waste lines and ensure solvent compatibility.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). The benzoyl group is stable, but mixing organic acids with strong oxidizers can be exothermic.
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2) due to other reagents, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the general organic waste drum. This prevents drum corrosion.
-
Segregation:
-
If dissolved in DMSO/Methanol/Ethanol : Dispose in "Non-Halogenated Organic Waste."
-
If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic Waste."
-
Emergency Response: Spill Cleanup
In the event of a benchtop spill, immediate containment is required to prevent inhalation of the dust.
| Phase | Action Protocol |
| 1. Secure | Alert nearby personnel. Mark the area. If the spill is >100g or outside a hood, evacuate and call EHS. |
| 2. Protect | Wear double nitrile gloves, goggles, and N95/P95 mask. |
| 3. Contain | Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum. Wet Spill: Cover with an absorbent pad or vermiculite. |
| 4. Clean | Wipe the area with a soap/water solution, followed by a methanol wipe to solubilize residual organic traces. |
| 5. Dispose | Place all cleanup materials (towels, gloves, debris) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin. |
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[2]
-
[Link]
-
-
American Chemical Society (ACS).
-
[Link]
-
-
PubChem.Compound Summary: Tyrosine Derivatives and Safety Data.
-
[Link]
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
